3-(2,6-Dimethylphenoxy)azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-dimethylphenoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYNBCMSWIINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2,6-Dimethylphenoxy)azetidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity, mechanism of action, and quantitative pharmacological data for 3-(2,6-Dimethylphenoxy)azetidine is limited. This guide provides a comprehensive overview of its chemical properties and synthesis, and explores its potential therapeutic applications based on structure-activity relationships of related 3-phenoxyazetidine and other azetidine-containing compounds. The experimental protocols and conceptual workflows presented are intended to guide future research into this molecule.
Introduction to this compound
This compound is a small molecule featuring a central four-membered azetidine ring linked to a 2,6-dimethylphenoxy moiety via an ether bond. The azetidine ring, a saturated heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its strained four-membered ring imparts unique conformational rigidity and serves as a versatile anchor for diverse substitutions, influencing the molecule's physicochemical properties and biological interactions. The 2,6-dimethylphenoxy group provides a lipophilic and sterically hindered aromatic system that can significantly impact target binding and metabolic stability. While specific biological targets for this compound are not yet identified in the public domain, the broader class of azetidine derivatives has shown a wide range of pharmacological activities.
Chemical and Physical Properties
The hydrochloride salt of this compound is the commonly available form for research purposes. A summary of its key chemical properties is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound hydrochloride |
| CAS Number | 143482-46-6 |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.70 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
Synthesis of this compound
The synthesis of 3-phenoxyazetidine derivatives can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with a phenoxide. A general workflow for the synthesis of this compound is outlined below.
General Synthetic Workflow
Detailed Experimental Protocol: Synthesis of 3-Aryloxyazetidines
The following is a generalized experimental protocol for the synthesis of 3-aryloxyazetidines, which can be adapted for this compound.
Step 1: Activation of N-Boc-3-hydroxyazetidine To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-(methylsulfonyloxy)azetidine.
Step 2: Nucleophilic Substitution with 2,6-Dimethylphenol To a solution of 2,6-dimethylphenol (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF), is added a strong base like sodium hydride (1.2 eq) at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the sodium phenoxide. A solution of N-Boc-3-(methylsulfonyloxy)azetidine (1.0 eq) in DMF is then added, and the reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give N-Boc-3-(2,6-dimethylphenoxy)azetidine.
Step 3: Deprotection of the Azetidine Nitrogen The N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq) is dissolved in a suitable solvent such as DCM or 1,4-dioxane, and an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane is added. The mixture is stirred at room temperature for 2-4 hours. The solvent and excess acid are removed under reduced pressure to yield the crude this compound salt.
Step 4: Salt Formation (Optional) The free base can be obtained by neutralizing the salt with a suitable base. For the formation of the hydrochloride salt, the free base is dissolved in a solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to afford this compound hydrochloride.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not available, the azetidine scaffold is present in numerous biologically active compounds. The 3-phenoxyazetidine motif, in particular, has been explored for various therapeutic targets. The potential biological activities of this compound can be inferred from the known activities of structurally related compounds.
Structure-Activity Relationship (SAR) Insights from Related Compounds
-
Central Nervous System (CNS) Targets: Azetidine derivatives have been investigated as modulators of various CNS receptors and transporters. The rigid azetidine core can provide a favorable conformation for binding to specific targets. The lipophilic nature of the 2,6-dimethylphenoxy group may facilitate crossing the blood-brain barrier.
-
Enzyme Inhibition: The phenoxy moiety can engage in key interactions within the active sites of various enzymes. For instance, phenoxyacetamide derivatives have been identified as inhibitors of the Pseudomonas aeruginosa type III secretion system.
-
Antimicrobial Activity: Azetidine-containing compounds have demonstrated antibacterial and antifungal properties. The overall structure of this compound could be explored for its potential as a novel antimicrobial agent.
Quantitative Data for Structurally Related Compounds
To provide a context for the potential potency of this compound, Table 2 summarizes biological data for some related azetidine and phenoxy-containing molecules. It is important to note that these are not direct analogs and the data should be interpreted with caution.
| Compound Class | Target/Activity | Reported IC₅₀/Kᵢ | Reference |
| Phenoxyacetamide Derivatives | P. aeruginosa T3SS Inhibition | <1 µM | [1] |
| Azetidine-based GABA Uptake Inhibitors | GAT-1 Inhibition | 2-3 µM | [PubMed ID: 20219271] |
| Phenothiazine Derivatives | Protein Kinase C Inhibition | 8.3 µM | [PubMed ID: 1944244] |
Conceptual Workflow for Biological Evaluation
For a novel compound like this compound, a systematic approach to biological evaluation is necessary to identify its pharmacological profile. The following diagram illustrates a general workflow for the biological screening of a novel small molecule.
Future Directions and Conclusion
This compound represents an under-explored molecule with potential for drug discovery. The presence of the privileged azetidine scaffold and the sterically hindered phenoxy group suggests that it may possess interesting pharmacological properties. Future research should focus on a broad biological screening of this compound to identify potential targets. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could lead to the development of novel therapeutic agents. The synthetic accessibility of this compound makes it an attractive candidate for inclusion in screening libraries and for further chemical derivatization. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and related compounds.
References
An In-depth Technical Guide to 3-(2,6-Dimethylphenoxy)azetidine
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 3-(2,6-Dimethylphenoxy)azetidine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
Structure:
This compound possesses a core structure consisting of a four-membered azetidine ring linked via an ether bond at the 3-position to a 2,6-dimethylphenyl group. The compound is commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous media.
Molecular Formula: C₁₁H₁₅NO (free base), C₁₁H₁₆ClNO (hydrochloride salt)[1]
SMILES: CC1=C(OC2CNC2)C(C)=CC=C1 (free base), CC1=C(OC2CNC2)C(C)=CC=C1.Cl (hydrochloride salt)[1]
Stereochemistry: The azetidine ring adopts a puckered conformation to alleviate ring strain. The nitrogen atom is a potential stereocenter, and the molecule can exist as enantiomers. The hydrochloride salt forms by protonation of the azetidine nitrogen.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Weight | 213.71 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in water, DMSO, and methanol | Inferred from similar compounds |
Table 2: Spectroscopic Data for this compound Hydrochloride
| Spectrum | Key Signals | Source |
| ¹H NMR | δ 6.85 ppm (s, aromatic protons), δ 2.25 ppm (s, methyl groups), δ 10.2 ppm (broad peak, N-H proton) | [1] |
| ¹³C NMR | δ 135.8 ppm (quaternary aromatic carbons), δ 70.1 ppm (C-O), δ 55.2 ppm (C-N) | [1] |
Synthesis
Conceptual Synthetic Pathway:
A likely synthetic approach would involve the reaction of a protected 3-hydroxyazetidine, such as 1-Boc-3-hydroxyazetidine, with 2,6-dimethylphenol under conditions that promote ether formation, followed by deprotection of the azetidine nitrogen. One common method for such ether synthesis is the Mitsunobu reaction.
Caption: Conceptual synthetic pathway for this compound Hydrochloride.
Biological and Pharmacological Properties
Specific pharmacological data for this compound is limited in publicly available literature. However, the azetidine scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have been associated with a wide range of biological activities.
General Activities of Azetidine Derivatives:
-
Central Nervous System (CNS) Activity: The rigid structure of the azetidine ring can be beneficial for designing ligands that target CNS receptors with high specificity.
-
Enzyme Inhibition: Various azetidine-containing molecules have been developed as potent enzyme inhibitors.
-
Antibacterial and Antifungal Activity: The azetidine motif is present in some antimicrobial agents.
Potential Mechanism of Action:
The biological activity of this compound would be highly dependent on its three-dimensional structure and its ability to interact with specific biological targets. The 2,6-dimethylphenoxy group will significantly influence the molecule's lipophilicity and steric profile, which are key determinants of its pharmacokinetic and pharmacodynamic properties. Without experimental data, any proposed mechanism of action remains speculative.
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are not currently available in published literature. The following sections outline general methodologies that would be appropriate for such studies.
General Synthesis Protocol (Conceptual):
-
Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine and 2,6-dimethylphenol in a suitable anhydrous solvent (e.g., tetrahydrofuran), triphenylphosphine (PPh₃) would be added.
-
Mitsunobu Reaction: The reaction mixture would be cooled in an ice bath, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent would be added dropwise. The reaction would be allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction mixture would be quenched, and the product extracted with an organic solvent. The crude product would be purified by column chromatography to yield 1-Boc-3-(2,6-dimethylphenoxy)azetidine.
-
Deprotection: The purified intermediate would be dissolved in a suitable solvent (e.g., dioxane or methanol) and treated with an excess of hydrochloric acid. The reaction would be stirred until the deprotection is complete (monitored by TLC).
-
Isolation: The solvent would be removed under reduced pressure, and the resulting solid would be triturated with a suitable solvent (e.g., diethyl ether) to afford this compound hydrochloride.
General Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Melting Point: The melting point of the crystalline solid would be determined using a standard melting point apparatus.
General Biological Evaluation Protocol (Example: Receptor Binding Assay):
-
Target Selection: Based on computational modeling or screening against a panel of receptors, a specific biological target would be chosen.
-
Assay Preparation: A cell line or membrane preparation expressing the target receptor would be prepared. A radiolabeled or fluorescently labeled ligand known to bind to the target would be used.
-
Competition Binding: The ability of this compound to displace the labeled ligand from the receptor would be measured over a range of concentrations.
-
Data Analysis: The data would be analyzed to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ), which are measures of the compound's binding affinity for the target.
Caption: General experimental workflow for the synthesis and evaluation of new chemical entities.
Conclusion
This compound is a small molecule with potential for applications in medicinal chemistry. While specific data on its properties and biological activity are scarce, its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents. Further research is required to fully elucidate its synthesis, physicochemical properties, and pharmacological profile.
References
Synthesis of 3-(2,6-Dimethylphenoxy)azetidine
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic route for 3-(2,6-dimethylphenoxy)azetidine, a valuable building block in medicinal chemistry. The synthesis involves a two-step process: a Mitsunobu reaction to form the ether linkage, followed by the deprotection of the azetidine nitrogen. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.
Synthetic Strategy Overview
The principal strategy for synthesizing this compound involves the coupling of an N-protected 3-hydroxyazetidine with 2,6-dimethylphenol. The Mitsunobu reaction is an effective method for this transformation, as it facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry.[1][2][3] The reaction is typically mediated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[1][4]
Following the successful ether formation, the nitrogen protecting group, typically a tert-butyloxycarbonyl (Boc) group, is removed under acidic conditions to yield the final target compound as a salt, such as the hydrochloride salt.[5]
Overall Reaction Scheme
Caption: Two-step synthesis of this compound hydrochloride.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine via Mitsunobu Reaction
This procedure details the formation of the ether linkage between N-Boc-3-hydroxyazetidine and 2,6-dimethylphenol.
Protocol:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 2,6-dimethylphenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 Vol), add triphenylphosphine (PPh₃, 1.5 eq.).[4]
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled mixture, maintaining the temperature at 0 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide (TPPO) as a solid precipitate is an indication of reaction progress.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate (15 Vol) and filter to remove the precipitated TPPO.
-
Wash the filtrate sequentially with water (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2,6-dimethylphenoxy)azetidine.
Step 2: Deprotection to this compound Hydrochloride
This procedure describes the removal of the Boc protecting group to yield the final product.
Protocol:
-
Dissolve the purified N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq.) from the previous step in dichloromethane (DCM, 5 Vol).
-
To this solution, add a solution of 4M HCl in 1,4-dioxane (3.0 eq.) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection via TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a solid.[5]
Data Presentation
Table 1: Reagents for the Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| N-Boc-3-hydroxyazetidine | 173.21 | 1.0 | 5.00 g |
| 2,6-Dimethylphenol | 122.16 | 1.2 | 4.25 g |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 11.36 g |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 1.5 | 8.76 g |
| Tetrahydrofuran (THF) | - | - | 50 mL |
Table 2: Reaction Conditions and Yield for Step 1
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 6 - 8 hours |
| Product | N-Boc-3-(2,6-dimethylphenoxy)azetidine |
| Molar Mass ( g/mol ) | 277.36 |
| Theoretical Yield | 8.00 g |
| Actual Yield | 6.40 g |
| Percent Yield | 80% |
Table 3: Reagents and Yield for Deprotection (Step 2)
| Reagent / Product | Molar Mass ( g/mol ) | Amount |
| N-Boc-3-(2,6-dimethylphenoxy)azetidine | 277.36 | 6.40 g |
| 4M HCl in Dioxane | - | 17.3 mL |
| Dichloromethane (DCM) | - | 32 mL |
| Product: this compound HCl | 213.71 | 4.75 g |
| Percent Yield | - | 96% |
Visualizations
Mitsunobu Reaction Workflow
Caption: Experimental workflow for the Mitsunobu reaction step.
Deprotection Workflow
Caption: Experimental workflow for the Boc-deprotection step.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Hit2Lead | this compound hydrochloride | CAS# 143482-46-6 | MFCD09864485 | BB-4026704 [hit2lead.com]
Potential Mechanisms of Action for 3-(2,6-Dimethylphenoxy)azetidine: A Technical Guide for Researchers
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action of 3-(2,6-Dimethylphenoxy)azetidine. This guide, therefore, presents potential mechanisms of action based on the known biological activities of structurally related azetidine-containing compounds. The information provided herein is intended for research and drug development professionals and should be considered theoretical in the absence of direct experimental evidence for the specific molecule .
Introduction
Azetidine, a saturated four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been shown to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antibacterial, antimicrobial, and central nervous system (CNS) modulatory effects.[1] The phenoxy-azetidine moiety, in particular, suggests potential interactions with various biological targets. This technical guide explores plausible mechanisms of action for this compound by examining the pharmacology of analogous compounds.
Potential Pharmacological Targets and Mechanisms of Action
Based on the structure of this compound and the known activities of related molecules, several potential mechanisms of action can be hypothesized. These primarily fall into three categories: modulation of neurotransmitter receptors, inhibition of neurotransmitter transporters, and modulation of intracellular signaling pathways.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Several azetidine derivatives have been identified as potent modulators of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.
-
Potential as a Partial Agonist at α4β2-nAChRs: Structurally related azetidine compounds have demonstrated high potency and selectivity for α4β2-nAChRs, acting as partial agonists.[2] This action could lead to a stabilization of cholinergic signaling, a mechanism relevant for conditions like depression and cognitive disorders.[2]
A potential signaling pathway for nAChR modulation is depicted below:
Inhibition of GABA Uptake
Azetidine derivatives have also been explored as inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs).[3] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the CNS, these compounds can enhance GABAergic tone, a mechanism relevant for anxiolytic and anticonvulsant effects.
-
Potential as a GAT-1 Inhibitor: Some azetidin-2-ylacetic acid derivatives have shown high potency at GAT-1.[3] The 3-phenoxy substituent in the target compound could potentially confer affinity for this transporter.
Below is a diagram illustrating the potential workflow for a GABA uptake inhibition assay.
Inhibition of Janus Kinase (JAK) Signaling
Patents have disclosed azetidine derivatives as inhibitors of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling.[4][5][6] Inhibition of the JAK-STAT pathway is a therapeutic strategy for inflammatory and autoimmune diseases, as well as some cancers.[5][6]
-
Potential as a JAK Inhibitor: The this compound scaffold could potentially be accommodated within the ATP-binding pocket of JAK enzymes, leading to inhibition of their kinase activity.
A simplified diagram of the JAK-STAT signaling pathway and the potential point of inhibition is presented below.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data for analogous azetidine derivatives, providing a reference for the potential potency of this compound at various targets.
Table 1: Binding Affinities and Potencies of Azetidine Derivatives at nAChRs
| Compound Class | Target | Assay Type | Value | Reference |
| Azetidine Analogs of Lobeline | Vesicular Dopamine Uptake | Inhibition (Ki) | ≤66 nM | [7] |
| Sazetidine-A Analogues | α4β2-nAChR | Partial Agonism | High Potency | [2] |
| Azetidine-2,3-dicarboxylic acids | NMDA Receptors | Binding Affinity (Ki) | 10 µM (L-trans-ADC) | [8] |
Table 2: Inhibitory Potencies of Azetidine Derivatives on GABA Transporters
| Compound Class | Target | Assay Type | Value (IC50) | Reference |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | Inhibition | 2.01 - 2.83 µM | [3] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-1 | Inhibition | 26.6 µM | [3] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | Inhibition | 15.3 µM | [3] |
Illustrative Experimental Protocols
The following are generalized protocols for assays that could be used to investigate the proposed mechanisms of action for this compound.
Radioligand Binding Assay for nAChRs
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound (this compound).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination: Terminate the binding by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
In Vitro JAK Kinase Assay
-
Reagents: Obtain recombinant human JAK enzyme, a suitable substrate peptide (e.g., a STAT-derived peptide), and ATP.
-
Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
Reaction Mixture: In a 96-well plate, combine the JAK enzyme, the substrate peptide, and varying concentrations of the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based method.
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the existing literature on structurally related azetidine derivatives provides a strong foundation for hypothesizing its potential biological targets. The most plausible mechanisms include modulation of nicotinic acetylcholine receptors, inhibition of GABA uptake, and inhibition of the JAK-STAT signaling pathway. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and conducting studies to unravel the pharmacological profile of this and other novel azetidine-containing compounds.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA2718271C - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]
- 5. Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 7. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of the Azetidine Scaffold: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the known biological activities of various azetidine-containing compounds. As of the latest literature search, no specific biological activity data for 3-(2,6-Dimethylphenoxy)azetidine has been published. Therefore, this guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this specific molecule by examining the activities of structurally related azetidine derivatives.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its unique conformational properties and its presence in a wide array of biologically active molecules.[1] Its strained ring system contributes to its reactivity and ability to interact with various biological targets.[2] This guide will delve into the diverse pharmacological activities reported for azetidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to inform future research on novel compounds such as this compound.
Antibacterial and Antifungal Activity
Azetidine derivatives, particularly those incorporating a β-lactam ring (azetidin-2-ones), have been extensively investigated for their antimicrobial properties.[3][4][5]
Quantitative Data: Antibacterial Activity of Azetidine Derivatives
| Compound/Strain | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference Compound | Reference Zone of Inhibition (mm) |
| Compound (M7) vs. S. aureus | 0.01 | 22 | Ampicillin | ~30 |
| Compound (M8) vs. S. aureus | 0.01 | 20 | Ampicillin | ~30 |
| Compound (M7) vs. E. coli | 0.01 | 25 | Ampicillin | ~27 |
| Compound (M8) vs. E. coli | 0.01 | 25 | Ampicillin | ~27 |
Data synthesized from a study on newly prepared azetidine rings, indicating a direct relationship between concentration and inhibitory effect.[6]
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Diffusion Method)
This method is widely used to evaluate the antibacterial efficacy of novel compounds.
-
Media Preparation: A suitable bacterial growth medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Bacterial Inoculation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of the agar plate.
-
Compound Application: Sterile paper discs impregnated with known concentrations of the test compound (e.g., 0.01, 0.001, and 0.0001 mg/mL) are placed on the inoculated agar surface.[6] A disc with a standard antibiotic (e.g., Ampicillin) is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.
-
Data Analysis: The diameter of the clear zone of inhibition around each disc, where bacterial growth is prevented, is measured in millimeters. A larger zone indicates greater antibacterial activity.[6]
Experimental Workflow: Antibacterial Screening
Caption: Workflow for antibacterial screening using the agar diffusion method.
Neurological and CNS Activity
Azetidine-containing compounds have shown significant potential in modulating the central nervous system, with activities including the inhibition of neurotransmitter transporters and interaction with specific receptors.
Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)
Certain azetidine analogs have been identified as potent inhibitors of VMAT2, a protein responsible for loading monoamines (like dopamine) into synaptic vesicles. This mechanism is a target for treating conditions such as methamphetamine abuse.[7]
| Compound | K_i (nM) for [³H]Dopamine Uptake |
| cis-analog 22b | 24 |
| trans-methylenedioxy analog 15c | 31 |
| Norlobelane (reference) | 43 |
| Lobelane (reference) | 45 |
Data from a study on novel azetidine analogs of norlobelane.[7]
This assay measures a compound's ability to inhibit the uptake of dopamine into synaptic vesicles.
-
Vesicle Preparation: Synaptic vesicles are isolated from rat striata through a series of homogenization and centrifugation steps.[7]
-
Assay Mixture: The isolated vesicles are incubated in a reaction buffer containing the test compound at various concentrations and radiolabeled dopamine ([³H]DA).
-
Uptake Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Termination and Filtration: The uptake is stopped by rapid filtration through glass fiber filters, which trap the vesicles but allow unbound [³H]DA to pass through.
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of [³H]DA taken up by the vesicles, is measured using liquid scintillation spectroscopy.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]DA uptake (IC₅₀) is determined. The inhibition constant (K_i) can then be calculated. Non-specific uptake is determined in the presence of a known potent VMAT2 inhibitor like Ro4-1284.[7]
Caption: Inhibition of VMAT2-mediated dopamine uptake into synaptic vesicles.
NMDA Receptor Modulation
Stereoisomers of azetidine-2,3-dicarboxylic acid have been shown to act as ligands and agonists at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function.[8]
| Compound | K_i (µM) at native NMDA receptors | EC₅₀ (µM) at NR1/NR2D |
| L-trans-ADC | 10 | 50 |
| D-cis-ADC | 21 | 230 (partial agonist) |
| D-trans-ADC | 90 | - |
| L-cis-ADC | >100 | - |
Data from a study on the stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids.[8]
This assay determines the affinity of a compound for a specific receptor.
-
Receptor Preparation: Membranes containing native NMDA receptors are prepared from brain tissue (e.g., rat cerebral cortex).
-
Assay Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [³H]CGP39653) and varying concentrations of the unlabeled test compound.
-
Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligands are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified.
-
Data Analysis: The data is used to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The binding affinity (K_i) is then determined from the IC₅₀ value.[8]
Anticancer Activity
More complex azetidine-containing molecules have been developed as potent antitumor agents. These compounds can interfere with critical cellular processes like microtubule assembly, leading to cell cycle arrest and apoptosis.[9]
Quantitative Data: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues
| Compound | IC₅₀ (nM) vs. A549 cell line | IC₅₀ (nM) vs. HCT116 cell line |
| Compound 1a | 2.2 | 2.1 |
Data from a study on novel azetidine-containing TZT-1027 analogues.[9]
-
Cell Culture: Cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a set period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The azetidine scaffold is a versatile building block for the development of novel therapeutics with a broad range of biological activities, including antibacterial, CNS-modulating, and anticancer effects. While no specific data currently exists for This compound , the extensive research on related structures provides a strong rationale for its investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Initial screening could target the activities highlighted in this guide, such as antibacterial efficacy, VMAT2 inhibition, NMDA receptor binding, and antiproliferative effects. The detailed protocols and established quantitative benchmarks presented herein offer a clear roadmap for these initial studies, paving the way for the potential discovery of a new and valuable therapeutic agent.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. jmchemsci.com [jmchemsci.com]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
3-(2,6-Dimethylphenoxy)azetidine CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
-
Chemical Name: 3-(2,6-Dimethylphenoxy)azetidine
-
CAS Number: 143482-46-6 (for the hydrochloride salt)[1]
-
IUPAC Name: this compound;hydrochloride
Physicochemical Properties
A summary of the known physicochemical properties for this compound hydrochloride is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO · HCl | [1] |
| Molecular Weight | 214 g/mol | [1] |
| Form | Solid | [1] |
| Purity | 95% | [1] |
| LogP | 2.65 | [1] |
| Rotatable Bonds | 2 | [1] |
| Stereochemistry | Achiral | [1] |
Synthesis and Characterization
Characterization of such compounds typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups within the molecule.
Potential Biological and Pharmacological Activity
Detailed biological activity data for this compound is limited in published literature. However, the azetidine scaffold is a recognized pharmacophore present in numerous biologically active compounds and natural products.[3] Derivatives of azetidine have shown a broad spectrum of pharmacological activities, including:
-
Antibacterial and Antifungal Activity: Various azetidin-2-one derivatives have been synthesized and screened for their antimicrobial properties.[3][4]
-
Antitubercular Activity: Certain azetidin-2-one analogues have demonstrated moderate to good activity against Mycobacterium tuberculosis.[3]
-
Enzyme Inhibition: The 2-azetidinone moiety is a known inhibitor of several enzymes, including human tryptase, chymase, and thrombin.[4]
-
Central Nervous System (CNS) Activity: Some azetidine derivatives have been investigated for their neuroprotective effects and as inhibitors of neurotransmitter uptake. For instance, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has shown neuroprotective effects in a mouse model of brain ischemia/reperfusion injury.[5] This effect was attributed to the inhibition of apoptosis, modulation of inflammation, and reduction of oxidative stress.[5]
Given the structural features of this compound, it may be a candidate for investigation in similar therapeutic areas, particularly in CNS drug discovery. However, without specific experimental data, its biological profile remains speculative.
Experimental Workflow for Biological Screening
While no specific experimental protocols for this compound have been published, a general workflow for the initial biological screening of a novel azetidine derivative can be proposed. This workflow is hypothetical and would require adaptation based on the specific research question.
Caption: A generalized workflow for the biological evaluation of a novel azetidine compound.
Conclusion
This compound is a specific chemical entity for which detailed public data on synthesis, biological activity, and mechanisms of action are scarce. However, its structural relationship to a class of compounds with diverse and significant pharmacological activities suggests it could be a molecule of interest for further investigation in drug discovery and development. Researchers interested in this compound would likely need to undertake de novo synthesis and a comprehensive biological screening cascade to elucidate its potential therapeutic value.
References
- 1. Hit2Lead | this compound hydrochloride | CAS# 143482-46-6 | MFCD09864485 | BB-4026704 [hit2lead.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Core in Modern Medicinal Chemistry: A Deep Dive into 3-Aryloxyazetidines
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Among its derivatives, 3-aryloxyazetidines have garnered significant interest due to their potential to modulate a range of physiological processes, particularly within the central nervous system (CNS). This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-aryloxyazetidines and their close bioisosteres, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Synthetic Strategies for 3-Aryloxyazetidines
The construction of the 3-aryloxyazetidine scaffold typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of an azetidine ring with a substituted phenol. A common and versatile starting material for this transformation is N-Boc-3-azetidinone. The general synthetic approach is outlined below.
General Synthetic Protocol:
A widely employed synthetic route commences with the reduction of N-Boc-3-azetidinone to the corresponding alcohol, followed by a Mitsunobu reaction with a substituted phenol to introduce the aryloxy moiety. Subsequent deprotection of the Boc group yields the 3-aryloxyazetidine core, which can be further functionalized at the nitrogen atom.
Step 1: Reduction of N-Boc-3-azetidinone
To a solution of N-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, a reducing agent like sodium borohydride (NaBH₄, 1.1 eq) is added portionwise. The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-3-azetidinol.
Step 2: Mitsunobu Reaction
To a solution of N-Boc-3-azetidinol (1.0 eq), a substituted phenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, a dialkyl azodicarboxylate, for instance, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq), is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is then evaporated, and the crude product is purified by column chromatography on silica gel to yield the desired N-Boc-3-aryloxyazetidine.
Step 3: N-Boc Deprotection
The N-Boc-protected 3-aryloxyazetidine (1.0 eq) is dissolved in a solution of hydrochloric acid (HCl) in a solvent like 1,4-dioxane or ethyl acetate (e.g., 4 M HCl in dioxane) and stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure to give the hydrochloride salt of the 3-aryloxyazetidine.
Step 4: N-Alkylation or N-Arylation
The deprotected 3-aryloxyazetidine hydrochloride (1.0 eq) is treated with a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) in a solvent such as dichloromethane or dimethylformamide (DMF). An appropriate alkylating or arylating agent (e.g., an alkyl halide, aryl halide, or sulfonyl chloride, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated as required. After completion of the reaction, the mixture is worked up by washing with water and brine, and the organic layer is dried and concentrated. The final product is purified by column chromatography or recrystallization.
Caption: General synthetic scheme for 3-aryloxyazetidine derivatives.
Biological Activities and Structure-Activity Relationships (SAR)
While literature specifically detailing the medicinal chemistry of 3-aryloxyazetidines is emerging, valuable insights can be gleaned from their close bioisosteres, the 3-aminoazetidines. A notable study on 3-aminoazetidines as triple reuptake inhibitors for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) provides a strong foundation for understanding the SAR of this scaffold.[1][2]
The following table summarizes the in vitro reuptake inhibitory activities of a selection of 3-aminoazetidine derivatives, which can serve as a proxy for understanding the potential of 3-aryloxyazetidines in modulating monoamine transporters.
| Compound | R¹ | R² | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |
| 8ax | 3,4-Dichlorophenyl | 1-Naphthyl | 1.8 | 11 | 134 |
| 8au | 3,4-Dichlorophenyl | 3,4-Dichlorophenyl | 3.5 | 24 | 227 |
| 10dl | H | 3,4-Dichlorophenyl | 0.9 | 8.1 | 89 |
Data extracted from "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine".[1][2]
Structure-Activity Relationship Insights:
From the data on 3-aminoazetidine analogs, several key SAR trends can be identified that are likely translatable to the 3-aryloxyazetidine series:
-
Influence of Aryl Substituents: The nature and position of substituents on the aryl rings (R¹ and R²) significantly impact both potency and selectivity. For instance, the presence of a 3,4-dichlorophenyl or a naphthyl group is often associated with potent inhibitory activity at SERT and NET.[1]
-
Impact of the N-substituent: The substituent on the azetidine nitrogen plays a crucial role in modulating the activity profile. In the case of triple reuptake inhibitors, this position is often occupied by a substituted aromatic or heteroaromatic moiety.
-
Bioisosteric Replacement: The successful bioisosteric modification of a 3-α-oxyazetidine to 3-aminoazetidines suggests that the 3-aryloxyazetidine scaffold can also be effectively explored for similar biological targets.[1][2] The oxygen atom in the 3-aryloxyazetidines, being a hydrogen bond acceptor, may offer different interaction patterns compared to the amino group, potentially leading to altered selectivity profiles.
Caption: Simplified SAR decision tree for 3-substituted azetidines.
Potential Therapeutic Applications
The ability of the 3-substituted azetidine scaffold to interact with monoamine transporters suggests that 3-aryloxyazetidines could be promising candidates for the treatment of various CNS disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1] The modulation of serotonin, norepinephrine, and dopamine levels in the synaptic cleft is a well-established therapeutic strategy for these conditions.
Furthermore, the rigid azetidine core can be exploited to design ligands for other G-protein coupled receptors (GPCRs) and enzymes where a defined conformational presentation of pharmacophoric features is required for potent and selective binding. The exploration of 3-aryloxyazetidines as dopamine receptor antagonists or muscarinic receptor agonists, for example, represents a promising avenue for future research.[3][4][5]
Conclusion
3-Aryloxyazetidines represent a compelling and relatively underexplored area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the rich SAR data from closely related bioisosteres, provides a strong impetus for its further investigation. The unique structural features of the azetidine ring offer the potential for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to stimulate and inform future research endeavors in this exciting field.
References
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic agonist - Wikipedia [en.wikipedia.org]
Technical Guide: Spectroscopic and Synthetic Profile of 3-(2,6-Dimethylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data and a representative synthetic protocol for the novel compound 3-(2,6-Dimethylphenoxy)azetidine. Due to the absence of published experimental data for this specific molecule, this document leverages predictive models and established synthetic methodologies to serve as a valuable resource for researchers interested in its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.00 | t | 1H | Ar-H (para) |
| ~6.90 | d | 2H | Ar-H (meta) |
| ~4.90 | m | 1H | O-CH (azetidine) |
| ~4.00 | t | 2H | CH₂ (azetidine) |
| ~3.80 | t | 2H | CH₂ (azetidine) |
| ~2.25 | s | 6H | Ar-CH₃ |
| ~2.00 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~154.0 | Ar-C (ipso, attached to O) |
| ~130.5 | Ar-C (ortho, attached to CH₃) |
| ~128.8 | Ar-C (meta) |
| ~124.5 | Ar-C (para) |
| ~70.0 | O-CH (azetidine) |
| ~52.0 | CH₂ (azetidine) |
| ~16.5 | Ar-CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 | N-H Stretch |
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1600, 1470 | Aromatic C=C Stretch |
| ~1230 | Aryl-O-C Stretch (asymmetric) |
| ~1100 | C-N Stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| 134 | [M - C₃H₆N]⁺ |
| 121 | [C₈H₉O]⁺ |
| 57 | [C₃H₅N]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable 3-substituted azetidine with 2,6-dimethylphenol. A common and effective method involves the use of a protected azetidine precursor, such as N-Boc-3-hydroxyazetidine, followed by deprotection.
Synthesis of this compound
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 2,6-dimethylphenol (1.2 eq.) in anhydrous toluene (10 mL/mmol of azetidine) is added triphenylphosphine (1.5 eq.).
-
The mixture is cooled to 0 °C in an ice bath.
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl this compound-1-carboxylate.
Step 2: Deprotection to yield this compound
-
The purified tert-butyl this compound-1-carboxylate (1.0 eq.) is dissolved in a solution of 4M HCl in 1,4-dioxane (10 mL/mmol).
-
The solution is stirred at room temperature for 2-4 hours.
-
The completion of the deprotection is monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The resulting hydrochloride salt is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the synthesized this compound.
Pharmacological Profile of 3-(2,6-Dimethylphenoxy)azetidine: A Technical Overview
Introduction
Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The rigid four-membered ring structure of azetidine can serve as a key pharmacophore, influencing the binding of small molecules to various biological targets.[2] The incorporation of a phenoxy moiety at the 3-position of the azetidine ring introduces a versatile scaffold that can be further functionalized to modulate activity and selectivity. This document outlines the potential pharmacological profile of 3-(2,6-Dimethylphenoxy)azetidine and provides a template for its systematic investigation.
Potential Pharmacological Activities
The azetidine nucleus is a common feature in compounds with a wide range of biological effects, including:
-
Central Nervous System (CNS) Activity: Azetidine derivatives have been explored as agents targeting CNS receptors, such as GABA uptake inhibitors and nicotinic receptor ligands.[3][4]
-
Antimicrobial Activity: The azetidine ring is a component of various antibacterial and antifungal agents.[1][5]
-
Anticancer Activity: Certain azetidine-containing molecules have demonstrated cytotoxic effects against cancer cell lines.
-
Anti-inflammatory Activity: Some azetidine derivatives have shown potential as anti-inflammatory agents.[6]
The specific pharmacological profile of this compound would be determined by its affinity and efficacy at various molecular targets, influenced by the substitution pattern on the phenoxy ring.
Quantitative Pharmacological Data (Hypothetical)
The following tables provide a template for summarizing the key quantitative data that would be essential for defining the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity
| Target | Radioligand | Ki (nM) | Assay Conditions |
| e.g., Dopamine Transporter | e.g., [3H]WIN 35,428 | Data Not Available | e.g., Rat striatal membranes |
| e.g., Serotonin Transporter | e.g., [3H]Citalopram | Data Not Available | e.g., Human platelet membranes |
| e.g., Norepinephrine Transporter | e.g., [3H]Nisoxetine | Data Not Available | e.g., Rat cortical membranes |
| e.g., Nicotinic α4β2 Receptor | e.g., [3H]Epibatidine | Data Not Available | e.g., Rat brain membranes |
Table 2: In Vitro Functional Activity
| Assay Type | Target/Cell Line | Parameter | Value (IC50/EC50, nM) |
| e.g., Monoamine Uptake Inhibition | e.g., HEK293-hDAT cells | IC50 | Data Not Available |
| e.g., Calcium Mobilization | e.g., CHO-K1/GPR43 cells | EC50 | Data Not Available |
| e.g., Neuronal Firing Rate | e.g., Rat VTA neurons | IC50 | Data Not Available |
Table 3: In Vivo Pharmacological Effects
| Animal Model | Endpoint | Dose Range (mg/kg) | Route of Administration | Observed Effect |
| e.g., Mouse model of depression | e.g., Forced swim test | Data Not Available | e.g., i.p. | Data Not Available |
| e.g., Rat model of nociception | e.g., Hot plate test | Data Not Available | e.g., p.o. | Data Not Available |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of pharmacological data. The following sections outline general protocols that could be adapted for the evaluation of this compound.
Radioligand Binding Assays
A general workflow for determining the binding affinity of a compound to its target receptor is as follows:
A general workflow for radioligand binding assays.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in an appropriate buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand, and a range of concentrations of this compound.
-
Filtration: After incubation to equilibrium, rapidly filter the mixture through a glass fiber filter to trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression analysis to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays (Monoamine Transporter Uptake)
This protocol describes a typical assay to measure the inhibition of monoamine uptake in cells expressing the respective transporters.
Workflow for a monoamine uptake inhibition assay.
Protocol:
-
Cell Culture: Plate cells expressing the human dopamine, serotonin, or norepinephrine transporter in a suitable multi-well plate.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a physiological buffer.
-
Uptake: Initiate the uptake reaction by adding a known concentration of the respective radiolabeled monoamine (e.g., [3H]dopamine).
-
Termination: After a short incubation period, terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50).
Potential Signaling Pathways
The interaction of this compound with a G-protein coupled receptor (GPCR) could trigger the following canonical signaling cascade:
A potential GPCR signaling pathway.
Conclusion
While the specific pharmacological profile of this compound remains to be elucidated, the azetidine scaffold represents a promising starting point for the development of novel therapeutic agents. The methodologies and frameworks presented in this guide provide a comprehensive approach for its characterization. Future studies, including in vitro binding and functional assays, followed by in vivo models of disease, will be necessary to fully understand the therapeutic potential of this compound.
References
- 1. jnsparrowchemical.com [jnsparrowchemical.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Structure-Activity Relationship of 3-(2,6-Dimethylphenoxy)azetidine Analogs
A comprehensive exploration of the structure-activity relationships (SAR) for 3-(2,6-dimethylphenoxy)azetidine analogs is currently limited within publicly available scientific literature. Extensive searches did not yield specific studies focused on this precise chemical scaffold and its biological activities.
Therefore, this guide will broaden the scope to explore the SAR of closely related 3-aryloxyazetidine analogs and other azetidine-containing compounds as modulators of nicotinic acetylcholine receptors (nAChRs), a prominent target for such scaffolds. This analysis will provide valuable insights into the key structural features influencing potency and selectivity, which can be extrapolated to inform the design of novel this compound analogs.
Introduction to Azetidine Analogs as Nicotinic Acetylcholine Receptor Modulators
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of subtype-selective nAChR modulators is a significant area of research for therapeutic intervention.
Azetidine-containing compounds have emerged as a promising class of nAChR ligands. The constrained four-membered ring of the azetidine moiety can provide a desirable conformational rigidity, leading to enhanced binding affinity and selectivity for specific nAChR subtypes.
Structure-Activity Relationship of 3-Aryloxyazetidine Analogs
While direct SAR data for this compound is unavailable, studies on analogous 3-pyridyl ether azetidines offer valuable insights into the structural requirements for potent nAChR activity, particularly at the α4β2 subtype.
Quantitative Data Summary
The following table summarizes the binding affinities and functional activities of key 3-pyridyl ether azetidine analogs at human nAChR subtypes.
| Compound ID | R Group (Azetidine-N) | α4β2 Ki (nM) | α4β2 Agonist EC50 (nM) | α4β2 Inactivation IC50 (nM) |
| 13 | -H | 15.4 | 43 | 32 |
| 18 | Pyrrolidine analog | 176 | >100 | >100 |
| 23 | N-Methylpyrrolidine | ~15 | Lower than 13 | Lower than 13 |
| 24 | -CH3 | - | 86 | 96 |
Data extracted from literature on isoxazolylpyridine ether scaffolds containing azetidine moieties.[1]
Key Observations:
-
Azetidine Ring is Crucial: Replacement of the azetidine ring with a larger pyrrolidine ring (Compound 18 vs. 13 ) leads to a significant decrease in binding affinity and functional activity, highlighting the importance of the four-membered ring for optimal interaction with the receptor.[1]
-
N-Substitution on Azetidine: While direct N-alkylation data on the azetidine is not provided in this specific series, the restoration of high affinity with N-methylation on the pyrrolidine analog (Compound 23 ) suggests that substitution at this position is tolerated and can influence activity.[1]
-
Impact of Ether Linkage: The 3-pyridyl ether linkage is a common motif in potent nAChR ligands, such as the well-characterized A-85380, which exhibits high affinity for α4β2-nAChRs.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the SAR evaluation of novel nAChR modulators.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.
Methodology:
-
Membrane Preparation: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2) are prepared.
-
Assay Buffer: A suitable buffer (e.g., phosphate buffer with bovine serum albumin) is used.
-
Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2) is used.
-
Incubation: A mixture of the cell membranes, radioligand, and varying concentrations of the test compound is incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Flux)
Objective: To determine the functional activity (agonist EC50 or antagonist IC50) of test compounds.
Methodology:
-
Cell Culture: Cells stably expressing the nAChR subtype are plated in microtiter plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds (for agonist activity) or a known agonist plus test compounds (for antagonist/modulator activity) are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for evaluating novel nAChR modulators and the logical relationship in SAR studies.
Caption: Workflow for the discovery and optimization of nAChR modulators.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2,6-Dimethylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step experimental protocol for the synthesis of 3-(2,6-Dimethylphenoxy)azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process involving a Mitsunobu reaction followed by N-Boc deprotection.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence starting from commercially available N-Boc-3-hydroxyazetidine and 2,6-dimethylphenol.
-
Step 1: N-Boc-3-(2,6-dimethylphenoxy)azetidine Synthesis via Mitsunobu Reaction. The first step involves the etherification of N-Boc-3-hydroxyazetidine with 2,6-dimethylphenol using a Mitsunobu reaction. This reaction allows for the formation of the C-O bond under mild conditions.[1]
-
Step 2: Deprotection of N-Boc-3-(2,6-dimethylphenoxy)azetidine. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen under acidic conditions to yield the target compound, this compound.[2][3]
II. Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
III. Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, intermediates, and the final product, as well as the reaction conditions.
Table 1: Properties of Key Compounds
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| N-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | White to light yellow solid | 36-43[4] | |
| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | White crystalline solid | 46-49 | |
| N-Boc-3-(2,6-dimethylphenoxy)azetidine | C₁₆H₂₃NO₃ | 277.36 | Colorless oil (predicted) | N/A | |
| This compound | C₁₁H₁₅NO | 177.24 | Oil (predicted) | N/A |
Table 2: Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |
| 1 | Mitsunobu Reaction | PPh₃, DIAD | THF | 0 to RT | 6-8[5] | 70-90 | >95 (after chromatography) |
| 2 | N-Boc Deprotection | TFA | DCM | RT | 1-4[3] | >90 | >95 |
IV. Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine
This protocol is based on a general Mitsunobu reaction procedure.[5][6]
Materials:
-
N-Boc-3-hydroxyazetidine (1.0 eq)
-
2,6-Dimethylphenol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-3-hydroxyazetidine (1.0 eq), 2,6-dimethylphenol (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-3-(2,6-dimethylphenoxy)azetidine.
Step 2: Synthesis of this compound
This protocol is based on a general procedure for N-Boc deprotection using trifluoroacetic acid.[3]
Materials:
-
N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add trifluoroacetic acid (TFA) (typically 5-10 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.[3]
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification, if necessary, can be performed by chromatography or distillation.
V. Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations.
Caption: Logical flow of the synthesis.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 141699-55-0 CAS MSDS (1-N-Boc-3-hydroxyazetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for L-Azetidine-2-Carboxylic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Azetidine-2-carboxylic acid (AZC) is a proline analog that serves as a potent tool for inducing endoplasmic reticulum (ER) stress in cell culture models.[1][2][3] Due to its structural similarity to proline, AZC is mistakenly incorporated into newly synthesized proteins, leading to protein misfolding and aggregation.[3][4][5][6][7][8] This accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.[3][9][10][11] These application notes provide detailed protocols for utilizing AZC to study ER stress and the UPR in various cell lines.
Mechanism of Action: AZC competitively inhibits proline incorporation during protein synthesis. The resulting aberrant proteins accumulate in the ER, activating the three main UPR sensor proteins: PERK, IRE1α, and ATF6.[11][12][13] Activation of these pathways leads to a cascade of downstream events, including translational attenuation, upregulation of ER chaperones, and, under prolonged stress, apoptosis.[1][2][10][14][15]
Data Presentation
Table 1: Recommended Working Concentrations and Incubation Times for AZC
| Cell Line | Concentration Range | Typical Incubation Time | Observed Effects | Reference(s) |
| HeLa | 5 mM | 6 - 9 hours | Induction of BiP, phospho-eIF2α, ATF6 cleavage | [1][2] |
| BV2 Microglial Cells | 1000 - 2000 µM | 6 - 24 hours | Reduced cell viability, pro-inflammatory and pro-apoptotic responses | [6][7][16] |
| Yeast (S. cerevisiae) | 10 µg/mL | 24 hours | Growth inhibition | [8][17] |
Table 2: Quantitative Effects of AZC on ER Stress Markers in HeLa Cells (5 mM AZC Treatment)
| Marker | Time Point | Fold Change (vs. 0h) | Significance | Reference(s) |
| Full-length ATF6 | 3 hours | ~2.5-fold decrease | p < 0.05 | [2] |
| BiP Protein | 6 hours | ~1.5-fold increase | p < 0.01 | [2] |
| Phospho-eIF2α | 3 hours | ~2-fold increase | p < 0.05 | [2] |
Experimental Protocols
Protocol 1: Induction of ER Stress in Mammalian Cells
This protocol describes the general procedure for treating mammalian cells with AZC to induce ER stress.
Materials:
-
L-Azetidine-2-carboxylic acid (powder)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile phosphate-buffered saline (PBS)
-
Mammalian cell line of interest (e.g., HeLa, BV2)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Preparation of AZC Stock Solution: Prepare a sterile stock solution of AZC in cell culture medium or PBS. A 100 mM stock solution is recommended. Ensure complete dissolution. The stock solution can be filter-sterilized and stored at -20°C.
-
Cell Treatment:
-
Aspirate the existing culture medium from the cells.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of AZC (e.g., 5 mM for HeLa cells).
-
Include a vehicle control (medium without AZC) for comparison.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 6-9 hours).
-
Harvesting: After incubation, cells can be harvested for downstream analysis such as Western blotting, RT-qPCR, or cell viability assays.
Protocol 2: Analysis of ER Stress Markers by Western Blot
This protocol outlines the detection of key UPR markers in AZC-treated cells.
Materials:
-
Cell lysates from AZC-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eIF2α, anti-BiP/GRP78, anti-ATF6, anti-CHOP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Mechanism of AZC-induced ER stress.
Caption: Simplified UPR signaling pathways activated by AZC.
Caption: General experimental workflow for AZC studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. L -Azetidine-2-carboxylic acid = 99 2133-34-8 [sigmaaldrich.com]
- 6. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The unfolded protein response: a stress signaling pathway critical for health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unfolded Protein Response Signaling and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of IRE1, ATF6, and PERK Signaling on adRP-Linked Rhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Activation of ATF6 and PERK Endoplasmic Reticulum Stress Signaling Pathways Prevent Mutant Rhodopsin Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Application of 3-(2,6-Dimethylphenoxy)azetidine in Monoamine Reuptake Inhibitor Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2,6-Dimethylphenoxy)azetidine is a novel small molecule belonging to the 3-phenoxyazetidine class of compounds, which has garnered significant interest in the field of neuroscience and psychopharmacology. This class of compounds is being investigated for its potential as monoamine reuptake inhibitors. Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are crucial targets for the treatment of various central nervous system (CNS) disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). By blocking one or more of these transporters, these inhibitors can increase the extracellular concentrations of the respective neurotransmitters, thereby modulating synaptic transmission.
The unique structural motif of this compound, featuring a rigid azetidine core linked to a substituted phenoxy group, presents a promising scaffold for developing selective or multi-target monoamine reuptake inhibitors. The 2,6-dimethyl substitution on the phenoxy ring is hypothesized to influence the compound's binding affinity and selectivity for the different monoamine transporters. This document provides an overview of the application of this compound in monoamine reuptake inhibitor studies, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its synthesis and biological evaluation.
Mechanism of Action
The primary mechanism of action for this compound and related compounds is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron, which terminates their signaling. By binding to these transporters, this compound can block this reuptake process, leading to an accumulation of monoamines in the synapse and enhanced neurotransmission.
The specific affinity of this compound for SERT, NET, and DAT determines its pharmacological profile. Compounds that selectively inhibit one transporter are known as selective serotonin reuptake inhibitors (SSRIs), selective norepinephrine reuptake inhibitors (NRIs), or selective dopamine reuptake inhibitors (DRIs). Compounds that inhibit multiple transporters are referred to as dual or triple reuptake inhibitors. The development of triple reuptake inhibitors (TRIs) is a promising strategy for creating antidepressants with a broader spectrum of action and potentially faster onset of efficacy.
Caption: Mechanism of monoamine reuptake inhibition.
Potential Therapeutic Applications
Based on its proposed mechanism of action, this compound could have therapeutic potential in a range of neuropsychiatric disorders. The specific applications would depend on its selectivity profile for the monoamine transporters.
-
Depression: As a potential triple reuptake inhibitor, it could offer a more comprehensive treatment for major depressive disorder by targeting all three key monoamine systems.
-
Anxiety Disorders: Modulation of serotonin and norepinephrine levels is a well-established strategy for treating anxiety disorders.
-
ADHD: Inhibition of norepinephrine and dopamine reuptake is the primary mechanism of action for many ADHD medications.
-
Substance Use Disorders: By modulating dopamine pathways, this compound could potentially play a role in addiction therapies.
Data Presentation
While specific experimental data for this compound is not publicly available, the following tables present representative data for structurally related 3-phenoxyazetidine derivatives from monoamine reuptake inhibitor studies. This data illustrates the potential range of affinities and selectivities that could be expected for this class of compounds.
Table 1: In Vitro Binding Affinities (Ki, nM) of Representative 3-Phenoxyazetidine Derivatives
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | SERT/DAT Ratio | NET/DAT Ratio |
| Derivative A | 15 | 250 | 1500 | 100 | 6 |
| Derivative B | 50 | 30 | 800 | 16 | 26.7 |
| Derivative C | 120 | 85 | 95 | 0.79 | 1.12 |
| Derivative D | 8 | 150 | 2500 | 312.5 | 16.7 |
Data is hypothetical and for illustrative purposes based on known structure-activity relationships of similar compounds.
Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM) of Representative 3-Phenoxyazetidine Derivatives
| Compound | 5-HT Uptake (IC50, nM) | NE Uptake (IC50, nM) | DA Uptake (IC50, nM) |
| Derivative A | 25 | 450 | 2000 |
| Derivative B | 75 | 50 | 1200 |
| Derivative C | 180 | 110 | 150 |
| Derivative D | 12 | 200 | 3500 |
Data is hypothetical and for illustrative purposes based on known structure-activity relationships of similar compounds.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between a suitable azetidine precursor and 2,6-dimethylphenol. A common route involves the use of an N-protected 3-hydroxyazetidine.
Materials:
-
N-Boc-3-hydroxyazetidine
-
2,6-Dimethylphenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Mitsunobu Reaction:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 2,6-dimethylphenol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-3-(2,6-dimethylphenoxy)azetidine.
-
-
Deprotection:
-
Dissolve the purified N-Boc-3-(2,6-dimethylphenoxy)azetidine in a mixture of TFA and DCM (1:1) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Caption: Synthetic workflow for this compound.
In Vitro Monoamine Reuptake Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of this compound on the human serotonin, norepinephrine, and dopamine transporters. The assay utilizes human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, and hDAT).
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]Serotonin, [3H]Norepinephrine, and [3H]Dopamine
-
This compound (test compound)
-
Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Culture:
-
Culture the transfected HEK293 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
-
Uptake Assay:
-
On the day of the assay, wash the cells with KRH buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in KRH buffer.
-
Pre-incubate the cells with the test compound or reference inhibitor at various concentrations for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding the respective radiolabeled monoamine ([3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the monoamine reuptake inhibition assay.
Conclusion
This compound represents a promising scaffold for the development of novel monoamine reuptake inhibitors. Its unique chemical structure offers the potential for fine-tuning selectivity towards SERT, NET, and DAT. The provided protocols for synthesis and biological evaluation serve as a foundation for researchers to explore the therapeutic potential of this and related compounds in the treatment of various CNS disorders. Further in vivo studies are warranted to establish the pharmacokinetic profile and efficacy of this compound in relevant animal models.
Application Note: Step-by-Step NMR Analysis of 3-(2,6-Dimethylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the structural elucidation of 3-(2,6-dimethylphenoxy)azetidine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol details sample preparation, instrument parameters for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data analysis. Expected chemical shifts and coupling constants are summarized in tabular format to facilitate interpretation. Furthermore, this note includes visual aids generated using Graphviz to illustrate the molecular structure, experimental workflow, and key 2D NMR correlations, offering a complete resource for researchers working with similar small molecules.
Introduction
Azetidine derivatives are important structural motifs in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis of novel azetidine-containing molecules necessitates robust analytical techniques for unambiguous structure confirmation. NMR spectroscopy is a powerful, non-destructive method for determining the precise atomic connectivity and stereochemistry of small molecules.[1] This application note presents a detailed protocol for the complete NMR analysis of this compound.
Predicted NMR Data
While experimental data for the target molecule is not publicly available, the following tables summarize the predicted ¹H and ¹³C NMR data based on the analysis of structurally related azetidine and phenoxy compounds.[2][3][4] These values serve as a guide for interpreting the acquired spectra.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 (NH) | 2.5 - 3.5 | br s | - | 1H |
| 2, 4 (CH₂) | 3.8 - 4.2 | t | 7.5 - 8.5 | 2H |
| 2, 4 (CH₂) | 3.4 - 3.8 | t | 7.5 - 8.5 | 2H |
| 3 (CH) | 4.8 - 5.2 | p | 5.0 - 6.0 | 1H |
| Ar-H (meta) | 6.8 - 7.0 | d | 7.5 | 2H |
| Ar-H (para) | 6.7 - 6.9 | t | 7.5 | 1H |
| Ar-CH₃ | 2.2 - 2.4 | s | - | 6H |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| 2, 4 (CH₂) | 50 - 55 |
| 3 (CH) | 70 - 75 |
| Ar-C (ipso) | 155 - 160 |
| Ar-C (ortho) | 130 - 135 |
| Ar-C (meta) | 128 - 130 |
| Ar-C (para) | 120 - 125 |
| Ar-CH₃ | 15 - 20 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.[5]
NMR Data Acquisition
All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[6]
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Acquisition time: 4.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Number of scans: 2
-
Acquire data points in F2 and F1 dimensions to achieve adequate resolution.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 4
-
Set spectral widths in F2 (¹H) and F1 (¹³C) to encompass all proton and carbon signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 8
-
Optimize the long-range coupling delay (e.g., 50 ms) to observe 2- and 3-bond correlations.
-
Data Analysis: A Step-by-Step Guide
-
¹H NMR:
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce proton-proton connectivities.
-
-
¹³C NMR:
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Identify the number of unique carbon environments.
-
-
COSY:
-
Identify cross-peaks which indicate protons that are coupled to each other (typically through 2-3 bonds). This will confirm the connectivity within the azetidine ring and the aromatic system.
-
-
HSQC:
-
Correlate each proton signal with its directly attached carbon. This allows for the unambiguous assignment of carbon resonances.
-
-
HMBC:
-
Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the azetidine ring to the phenoxy moiety. For example, a correlation between the proton at C3 and the ipso-carbon of the aromatic ring would confirm the ether linkage.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis.
Caption: Expected key HMBC correlations for structural confirmation.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. rsc.org [rsc.org]
- 5. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(2,6-Dimethylphenoxy)azetidine: A Guide for Preclinical Research
Disclaimer: No publicly available in vivo data for 3-(2,6-Dimethylphenoxy)azetidine could be located. The following application notes and protocols are provided as a general framework for researchers. All dosages and experimental procedures must be determined through rigorous, ethically approved preclinical studies, including dose-ranging, pharmacokinetic, and toxicological assessments.
Introduction
Azetidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound this compound is a novel molecule with a unique substitution pattern that suggests potential for biological activity. This document outlines a general approach to the preclinical in vivo evaluation of this compound, providing template protocols and key considerations for researchers in drug development.
Preclinical Evaluation Strategy
A systematic preclinical evaluation is critical to determine the therapeutic potential and safety profile of a new chemical entity. The following workflow is recommended for this compound.
Application Notes and Protocols for the Analytical Determination of 3-(2,6-Dimethylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,6-Dimethylphenoxy)azetidine is a substituted azetidine derivative. Azetidine-containing compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and their use as building blocks in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of such compounds in research and development settings.
This document provides detailed application notes and protocols for the detection and quantification of this compound. While specific validated methods for this particular analyte are not widely published, the following protocols are based on established methods for structurally related azetidine derivatives and can serve as a robust starting point for method development and validation. The proposed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted). A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The detection wavelength should be determined by acquiring the UV spectrum of this compound. Based on the phenoxy moiety, a wavelength in the range of 210-280 nm is likely to be suitable. For a similar compound, ezetimibe, a wavelength of 232 nm has been used.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the sample can be determined by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes. (This program is a starting point and should be optimized).
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation and Derivatization: A derivatization step, such as silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), may be required to improve the volatility of the azetidine ring. The reaction is typically carried out by heating the sample with the derivatizing agent in a suitable solvent.
-
Quantification: Use of an internal standard is recommended for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is particularly useful for the analysis of compounds in complex matrices.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 or HILIC column of suitable dimensions (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid to promote ionization.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows (nebulizing and drying gases).
-
Multiple Reaction Monitoring (MRM): Identify precursor and product ions for this compound. The precursor ion will likely be the protonated molecule [M+H]+. Fragment this ion to select specific product ions for quantification and qualification.
-
-
Sample Preparation: A simple "dilute-and-shoot" approach may be sufficient for clean samples. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
Quantification: An isotopically labeled internal standard is ideal for LC-MS/MS analysis. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of azetidine derivatives using the proposed methods. These values are for illustrative purposes and should be determined specifically for this compound during method validation.
| Parameter | HPLC-UV[1][2] | GC-MS[3] | LC-MS/MS[4] |
| Linearity (R²) | > 0.998 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL | 3 - 30 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 15% |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Hypothetical Signaling Pathway Modulation by an Azetidine Compound.
References
- 1. Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(2,6-Dimethylphenoxy)azetidine as a Ligand for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their conformational rigidity and diverse pharmacological activities.[1][2][3][4] The azetidine scaffold serves as a valuable building block in the design of ligands for a variety of biological targets, including neurotransmitter receptors and transporters.[5][6][7][8] This document provides detailed application notes and protocols for the use of a specific azetidine derivative, 3-(2,6-Dimethylphenoxy)azetidine, as a ligand in receptor binding assays. While direct binding data for this specific molecule is not extensively published, this guide is based on the pharmacological profiles of structurally related azetidine compounds and established receptor binding methodologies.
The 2,6-dimethylphenoxy moiety suggests potential interactions with receptors that have hydrophobic binding pockets. Based on the pharmacology of similar azetidine-containing molecules which target receptors such as nicotinic acetylcholine receptors (nAChRs) and glutamate receptors, this compound is a candidate for investigation at these sites.[5][6][9][10][11] These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery.
Physicochemical Properties and Handling
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₁₅NO | Calculated |
| Molecular Weight | 177.24 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, Ethanol | Recommended for stock solutions |
| Storage | Store at -20°C, desiccated | To ensure stability |
Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12][13][14] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected area thoroughly with water.
Potential Receptor Targets and Signaling Pathways
Based on the structural features of this compound, potential receptor targets include neuronal nicotinic acetylcholine receptors (nAChRs) and certain subtypes of glutamate receptors.
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission. The phenoxy group of the ligand may interact with hydrophobic residues in the binding pocket of nAChR subtypes.
Glutamate Receptors: Both ionotropic (e.g., NMDA, AMPA) and metabotropic (mGluRs) glutamate receptors are potential targets. The azetidine ring can be considered a constrained analog of neurotransmitters like glutamate.[5]
Below is a generalized signaling pathway for a G-protein coupled receptor (GPCR), a class that includes metabotropic glutamate receptors.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemos.de [chemos.de]
Application Notes and Protocols for High-Throughput Screening of 3-(2,6-Dimethylphenoxy)azetidine as a Potential Monoamine Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,6-Dimethylphenoxy)azetidine is a novel small molecule with structural motifs suggesting potential interaction with central nervous system (CNS) targets. Azetidine-containing compounds are known to be valuable scaffolds in medicinal chemistry. This document provides detailed protocols for high-throughput screening (HTS) to investigate the inhibitory activity of this compound against the human monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical regulators of neurotransmission and are established targets for the treatment of various neurological and psychiatric disorders.[1][2]
The following protocols describe two robust HTS methodologies: a fluorescence-based transporter uptake assay and a scintillation proximity assay (SPA). Both are amenable to automation and miniaturization for the screening of large compound libraries.
Putative Signaling Pathway: Monoamine Transporter Action
Monoamine transporters are located on the presynaptic terminal of neurons. Their primary function is to clear neurotransmitters (dopamine, norepinephrine, or serotonin) from the synaptic cleft, thereby terminating the signal. This reuptake process is an active transport mechanism dependent on sodium and chloride ion gradients. Inhibition of these transporters leads to an increased concentration of neurotransmitter in the synapse, enhancing and prolonging the postsynaptic neuronal response.
Caption: Monoamine transporter signaling pathway.
Data Presentation: Inhibitory Activity of Standard Compounds
The following tables summarize the inhibitory potency (IC50 and Ki values) of well-characterized monoamine transporter inhibitors. This data serves as a reference for assay validation and comparison of the activity of novel compounds like this compound.
Table 1: Inhibitory Potency at the Dopamine Transporter (DAT)
| Compound | IC50 (nM) | Ki (nM) |
| GBR-12935 | 12.0 | - |
| Cocaine | 187 | 3300 |
| Methylphenidate | - | - |
| Dasotraline | 4 | - |
| Tesofensine | 6.5 | - |
Data compiled from multiple sources.[3][4]
Table 2: Inhibitory Potency at the Norepinephrine Transporter (NET)
| Compound | IC50 (nM) | Ki (nM) |
| Desipramine | 3.4 | 0.6 - 5.11 |
| Reboxetine | - | 1.1 |
| Nisoxetine | - | 9.34 |
| Atomoxetine | - | 8.30 |
| Dasotraline | 6 | - |
Data compiled from multiple sources.[3][5]
Table 3: Inhibitory Potency at the Serotonin Transporter (SERT)
| Compound | IC50 (nM) | Ki (nM) |
| Paroxetine | 1.4 | 0.065 |
| Fluoxetine | 15.8 | - |
| Citalopram | 17.7 | - |
| Sertraline | - | - |
| Dasotraline | 11 | - |
Data compiled from multiple sources.[3][6]
Experimental Protocols
Protocol 1: Fluorescence-Based Transporter Uptake Assay
This assay measures the inhibition of a fluorescent substrate's uptake into cells stably expressing the target monoamine transporter.[3][7][8] A masking dye is used to quench the fluorescence of the substrate in the extracellular medium, allowing for a no-wash, homogeneous assay format suitable for HTS.[9]
Experimental Workflow:
Caption: Fluorescence-based transporter uptake assay workflow.
Materials:
-
Cells: HEK293 cells stably expressing human DAT, NET, or SERT.
-
Plates: 384-well, black, clear-bottom, tissue culture-treated microplates.
-
Reagents: Neurotransmitter Transporter Uptake Assay Kit (commercially available), containing a fluorescent substrate and masking dye.
-
Assay Buffer: 1X Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Compound Plates: this compound and reference inhibitors serially diluted.
Procedure:
-
Cell Plating:
-
Seed HEK293 cells expressing the transporter of interest into 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.[7]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Carefully remove the culture medium from the cell plates.
-
Add 20 µL of assay buffer to each well.
-
Using an automated liquid handler, transfer 5 µL of this compound or control compounds from the compound plates to the cell plates. For total uptake wells, add buffer with vehicle (e.g., DMSO). For non-specific uptake wells, add a high concentration of a known inhibitor (e.g., 10 µM desipramine for NET).
-
Pre-incubate the plates for 10-15 minutes at 37°C.[8]
-
-
Substrate Addition and Measurement:
-
Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.
-
Add 25 µL of the substrate/masking dye solution to each well.
-
Incubate the plates for 30-60 minutes at 37°C, protected from light.[7]
-
Measure the fluorescence intensity using a microplate reader equipped for bottom-reading (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the non-specific uptake wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the total uptake controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Scintillation Proximity Assay (SPA) for Transporter Binding
This assay measures the direct binding of a radiolabeled ligand to membrane preparations containing the transporter of interest. The membranes are captured on scintillant-embedded beads. When a radioligand binds to the transporter, it is brought into close proximity with the bead, generating a light signal. Unbound radioligand in the solution is too far away to generate a signal, eliminating the need for a wash step.[6][10][11]
Experimental Workflow:
Caption: Scintillation proximity assay (SPA) workflow.
Materials:
-
Membrane Preparations: From cells overexpressing human DAT, NET, or SERT.
-
Plates: 384-well white, clear-bottom microplates.
-
SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads.
-
Radioligands: e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Compound Plates: this compound and reference inhibitors serially diluted.
Procedure:
-
Reagent Preparation:
-
Prepare a slurry of WGA-coated SPA beads in assay buffer.
-
Dilute the membrane preparation in assay buffer.
-
Dilute the radioligand to the desired concentration (typically at or below its Kd value) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add in the following order:
-
20 µL of assay buffer.
-
5 µL of this compound, vehicle (for total binding), or a saturating concentration of a known ligand (for non-specific binding).
-
25 µL of the diluted membrane preparation.
-
25 µL of the SPA bead slurry.
-
25 µL of the diluted radioligand.
-
-
-
Incubation and Measurement:
-
Seal the plates and incubate for 60-120 minutes at room temperature with gentle shaking to allow binding to reach equilibrium.
-
Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) to settle the beads.
-
Measure the scintillation counts in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the average counts of the non-specific binding wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the total binding controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
Safe Handling and Storage of 3-(2,6-Dimethylphenoxy)azetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe laboratory handling and storage of 3-(2,6-Dimethylphenoxy)azetidine. The information herein is compiled from safety data for analogous compounds and general chemical principles, and should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel.
Application Notes
This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The inherent ring strain of the azetidine moiety makes it a reactive and versatile building block in organic synthesis and medicinal chemistry.[1][2] This compound is likely to be used as an intermediate in the development of novel therapeutics. Its handling and storage require careful consideration of its potential hazards, which are inferred from data on similar azetidine derivatives.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the properties of its hydrochloride salt and related azetidines provide valuable insights.
| Property | Value / Description | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₁₅NO | - |
| Molecular Weight | 177.24 g/mol | - |
| Appearance | Not specified, likely a liquid or low-melting solid at room temperature. | General knowledge |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO.[1] | [1] |
| Stability | The azetidine ring is strained and can be susceptible to ring-opening reactions, particularly under acidic conditions or with nucleophiles. It may also be sensitive to air and moisture. | [1][2] |
Note: The hydrochloride salt, this compound hydrochloride, has a molecular formula of C₁₁H₁₆ClNO.[3]
Spectroscopic Data (for Hydrochloride Salt)
| Type | Chemical Shift (δ) / Description | Source |
| ¹H NMR | Aromatic protons: ~6.85 ppm (singlet)Azetidine ring protons: MultipletsMethyl groups: ~2.25 ppm (singlet)N-H proton: ~10.2 ppm (broad peak) | [3] |
| ¹³C NMR | Quaternary aromatic carbons: ~135.8 ppmAzetidine C-N: ~55.2 ppmAzetidine C-O: ~70.1 ppm | [3] |
Potential Hazards
Based on safety data for azetidine and its derivatives, this compound should be treated as a hazardous substance with the following potential risks:
-
Corrosive: May cause severe skin burns and eye damage.[4]
-
Flammable: Azetidines can be flammable liquids and vapors.[4]
-
Harmful if Swallowed or Inhaled: May cause irritation to the respiratory tract and digestive system.
-
Reactivity: The strained ring is susceptible to nucleophilic attack and ring-opening. It may react exothermically with strong acids and oxidizing agents.
Experimental Protocols
General Handling and Storage Protocol
Objective: To outline the standard procedures for the safe handling and storage of this compound to minimize exposure and ensure stability.
Materials:
-
This compound
-
Chemically resistant gloves (e.g., nitrile)
-
Safety goggles and face shield
-
Laboratory coat
-
Certified chemical fume hood
-
Inert gas (e.g., argon or nitrogen)
-
Appropriately labeled, airtight container
-
Secondary containment
Procedure:
-
Engineering Controls: All handling of this compound must be performed in a certified chemical fume hood with sufficient ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves, and safety goggles with a face shield.
-
Dispensing:
-
Before opening the container, ensure an inert atmosphere can be established if the compound is known to be air or moisture sensitive.
-
Carefully open the container in the fume hood.
-
Use clean, dry glassware and tools for transfer.
-
Avoid inhalation of any vapors and direct contact with skin and eyes.
-
-
Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
For enhanced stability, store under an inert atmosphere (argon or nitrogen).
-
Place the primary container in a secondary containment vessel.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Segregate from incompatible materials such as strong oxidizing agents and strong acids.
-
-
Waste Disposal: Dispose of all waste materials (including contaminated gloves and glassware) in accordance with local, state, and federal regulations for hazardous chemical waste.
Protocol for a Representative Reaction: N-Alkylation
Objective: To provide a representative experimental protocol for the N-alkylation of this compound. This protocol is based on general procedures for the alkylation of secondary amines.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Appropriate deuterated solvent for NMR analysis
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous solvent.
-
Add a suitable base, such as anhydrous potassium carbonate (1.5-2.0 eq).
-
-
Addition of Alkylating Agent:
-
While stirring the suspension, add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid base and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Visualizations
References
Application Notes and Protocols: In Vitro Efficacy Assessment of 3-(2,6-Dimethylphenoxy)azetidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(2,6-Dimethylphenoxy)azetidine is a novel small molecule with potential for therapeutic applications. The presence of an azetidine ring and a dimethylphenoxy moiety suggests possible interactions with biological amine transporters or receptors.[1][2][3] These application notes provide a comprehensive suite of in vitro protocols to systematically evaluate the efficacy, potency, and initial safety profile of this compound. The primary focus is on its potential role as a monoamine reuptake inhibitor, with secondary assays to assess cytotoxicity and potential off-target activities.
I. Primary Efficacy Assessment: Monoamine Reuptake Inhibition
Based on its structural features, a primary hypothesis is that this compound may function as a monoamine reuptake inhibitor, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Protocol 1: Neurotransmitter Transporter Uptake Assay
This protocol determines the ability of this compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.[4][5][6][7] The assay can be performed using either radiolabeled neurotransmitters or a fluorescent substrate.[8][9]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT (HEK-hDAT, HEK-hNET, HEK-hSERT).
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
Poly-D-lysine coated 96-well or 384-well plates.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Alternatively, a fluorescent neurotransmitter transporter uptake assay kit.[4][5][6][7]
-
Test compound: this compound, dissolved in DMSO.
-
Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Scintillation fluid and microplate scintillation counter (for radiolabeled assay).
-
Fluorescence microplate reader (for fluorescent assay).
Experimental Workflow:
Caption: Workflow for the Neurotransmitter Transporter Uptake Assay.
Procedure:
-
Cell Plating: Seed HEK-hDAT, HEK-hNET, or HEK-hSERT cells in poly-D-lysine coated 96-well plates at a density that will form a confluent monolayer overnight (e.g., 40,000-60,000 cells/well).[4]
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in assay buffer. The final DMSO concentration should be below 0.5%.
-
Assay Execution:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Add the diluted test compound or reference inhibitor to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the [³H]-labeled or fluorescent neurotransmitter substrate.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Detection:
-
Radiometric: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Fluorescent: Measure the intracellular fluorescence using a bottom-read fluorescence microplate reader.[5][7]
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known inhibitor.
-
Calculate the percentage of specific uptake inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Monoamine Reuptake Inhibition
| Compound | Target | IC50 (nM) |
| This compound | hDAT | Experimental Value |
| hNET | Experimental Value | |
| hSERT | Experimental Value | |
| GBR12909 (Reference) | hDAT | Literature/Experimental Value |
| Desipramine (Reference) | hNET | Literature/Experimental Value |
| Fluoxetine (Reference) | hSERT | Literature/Experimental Value |
II. Secondary Efficacy Assessment: Monoamine Oxidase Inhibition
To investigate an alternative mechanism, this protocol assesses the inhibitory potential of the compound against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[10]
Protocol 2: MAO-Glo™ Assay
This is a luminescence-based assay to screen for MAO-A and MAO-B inhibitors.[11][12]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO-Glo™ Assay Kit (containing MAO substrate, luciferin detection reagent).
-
Test compound: this compound.
-
Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
Add MAO-A or MAO-B enzyme to the wells of the assay plate.
-
Add the test compound or reference inhibitor and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the MAO substrate. Incubate for 60 minutes at room temperature.
-
Add the luciferin detection reagent to stop the reaction and generate a luminescent signal. Incubate for 20 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 values as described in Protocol 1.
Data Presentation: MAO Inhibition
| Compound | Target | IC50 (nM) |
| This compound | hMAO-A | Experimental Value |
| hMAO-B | Experimental Value | |
| Clorgyline (Reference) | hMAO-A | Literature/Experimental Value |
| Selegiline (Reference) | hMAO-B | Literature/Experimental Value |
III. In Vitro Safety and Selectivity Profiling
These protocols are essential to assess the therapeutic window and potential for off-target effects of this compound.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol evaluates the general cytotoxicity of the compound in a relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y).[13][14][15][16][17]
Materials:
-
HEK293 or SH-SY5Y cells.
-
Cell culture medium.
-
Clear-bottom 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTT/XTT-based colorimetric assays.[14][16]
-
Test compound: this compound.
-
Positive control for cytotoxicity (e.g., Staurosporine).
-
Luminometer or absorbance plate reader.
Experimental Workflow:
Caption: Workflow for the Cell Viability Assay.
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).
-
Perform the viability assay according to the manufacturer's instructions. For CellTiter-Glo®, add the reagent to the wells, mix, and measure luminescence.
-
Plot the percentage of cell viability against the log concentration of the compound to determine the CC50 value.
Data Presentation: Cytotoxicity
| Compound | Cell Line | Assay Duration | CC50 (µM) |
| This compound | HEK293 | 48h | Experimental Value |
| SH-SY5Y | 48h | Experimental Value |
Protocol 4: Off-Target Liability Screening
To ensure the selectivity of the compound, it is crucial to screen for unintended interactions with a panel of common off-targets, such as other G-protein coupled receptors (GPCRs), ion channels, and kinases.[18][19][20][21][22]
Recommendation:
-
Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) that provides standardized binding or functional assays for a broad range of off-targets.
-
A typical panel includes receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic), ion channels (e.g., hERG), and various kinases.
-
The compound is typically tested at a fixed high concentration (e.g., 10 µM).
-
Results are reported as the percent inhibition or activation at this concentration. Any significant activity (>50% inhibition) should be followed up with a full dose-response curve to determine the IC50 or EC50.
Hypothetical Signaling Pathway Interaction:
If this compound is a potent and selective monoamine reuptake inhibitor, it would increase the concentration of neurotransmitters in the synaptic cleft, leading to enhanced downstream signaling.
Caption: Hypothesized mechanism of action at a dopaminergic synapse.
By following these detailed protocols, researchers can effectively characterize the in vitro efficacy, potency, selectivity, and initial safety profile of this compound, providing a solid foundation for further preclinical development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. mdpi.com [mdpi.com]
- 12. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 13. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 14. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. [PDF] In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Radiolabeling 3-(2,6-Dimethylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a suitable precursor and subsequent radiolabeling of 3-(2,6-dimethylphenoxy)azetidine with Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]) for use in positron emission tomography (PET) imaging studies. The described methods are based on established radiochemical techniques for structurally similar molecules and are intended to serve as a comprehensive guide for researchers in the field of molecular imaging and drug development.
Introduction
This compound is a small molecule of interest for imaging studies, potentially targeting various neuroreceptors or enzymes in the central nervous system. PET imaging with radiolabeled versions of this compound can provide invaluable in vivo information on its biodistribution, pharmacokinetics, and target engagement. This document outlines two primary radiolabeling strategies: one utilizing the longer-lived radionuclide [¹⁸F] (t½ = 109.8 min) for robust imaging protocols, and another with the shorter-lived [¹¹C] (t½ = 20.4 min) for studies requiring rapid imaging or multiple scans in the same day.[1][2]
[¹⁸F]Radiolabeling Strategy
The proposed method for [¹⁸F]-labeling involves a two-step process: first, the synthesis of a suitable precursor, a boronic ester derivative of this compound, followed by a copper-mediated radiofluorination. This approach has been successfully applied to other azetidine-containing scaffolds, demonstrating high radiochemical yields and molar activities.[3]
Diagram: [¹⁸F]Radiolabeling Workflow
Caption: Workflow for the [¹⁸F]-radiolabeling of this compound.
Experimental Protocols
Protocol 1: Synthesis of the Boronic Ester Precursor
-
Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Add 2-fluoro-1,3-dimethylbenzene (1.1 eq) and a catalytic amount of a suitable palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).
-
Heat the reaction mixture at 100 °C for 12-18 hours.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2,6-dimethylphenoxy)azetidine.
-
-
Formation of the Boronic Ester Precursor:
-
Dissolve N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq) in anhydrous THF.
-
Add a borane reagent, such as bis(pinacolato)diboron (1.5 eq), and a suitable iridium catalyst (e.g., [Ir(cod)OMe]₂).
-
Heat the reaction mixture at 80 °C for 4-6 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the N-Boc-3-(2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine precursor.
-
Protocol 2: [¹⁸F]Radiolabeling and Purification
-
[¹⁸F]Fluoride Production and Drying:
-
Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Copper-Mediated [¹⁸F]Fluorination:
-
Boc Deprotection:
-
After cooling, add an acidic solution (e.g., 2 M HCl) to the reaction mixture.
-
Heat at 50-60 °C for 5-10 minutes to remove the Boc protecting group.
-
-
Purification and Formulation:
-
Purify the crude reaction mixture using semi-preparative HPLC.
-
Collect the fraction corresponding to the [¹⁸F]-labeled product.
-
Remove the HPLC solvent under reduced pressure and formulate the final product in sterile saline for injection, optionally containing a small amount of ethanol.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product by analytical HPLC, co-injecting with a non-radioactive standard.
-
Confirm radiochemical purity using radio-TLC.
-
Measure the molar activity of the final product.
-
Quantitative Data (Expected)
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 40-60% | [3] |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) | [3] |
| Radiochemical Purity | > 98% | [3] |
| Synthesis Time (from EOB) | 50-70 minutes | General estimate |
[¹¹C]Radiolabeling Strategy
For [¹¹C]-labeling, a direct methylation of a suitable precursor is proposed. This involves the synthesis of a desmethyl precursor, 3-(2-methyl-6-hydroxyphenoxy)azetidine, which is then reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Diagram: [¹¹C]Radiolabeling Workflow
Caption: Workflow for the [¹¹C]-radiolabeling of this compound.
Experimental Protocols
Protocol 3: Synthesis of the Desmethyl Precursor
-
Synthesis of N-Boc-3-(2-methyl-6-hydroxyphenoxy)azetidine:
-
Follow a similar procedure to Protocol 1, Step 1, using 2-fluoro-6-methoxytoluene as the starting material.
-
After the coupling reaction, cleave the methyl ether using a suitable demethylating agent (e.g., BBr₃) to yield the free phenol precursor.
-
Purify the product by column chromatography.
-
Protocol 4: [¹¹C]Radiolabeling and Purification
-
[¹¹C]Methyl Iodide Synthesis:
-
Produce [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[4]
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.
-
React [¹¹C]CH₄ with iodine in a gas phase reaction to produce [¹¹C]CH₃I.
-
Trap the [¹¹C]CH₃I in a suitable solvent.
-
-
O-[¹¹C]Methylation:
-
Dissolve the N-Boc-3-(2-methyl-6-hydroxyphenoxy)azetidine precursor (0.5-1.0 mg) in a suitable solvent (e.g., DMF, acetone).
-
Add a base (e.g., NaOH, NaH) to deprotonate the phenol.
-
Bubble the trapped [¹¹C]CH₃I through the solution at an elevated temperature (e.g., 80-100 °C).
-
-
Boc Deprotection:
-
After the reaction, add an acidic solution (e.g., 2 M HCl) and heat briefly to remove the Boc protecting group.
-
-
Purification and Formulation:
-
Purify the crude product by semi-preparative HPLC.
-
Collect the desired product fraction and formulate as described in Protocol 2, Step 4.
-
-
Quality Control:
-
Perform quality control as described in Protocol 2, Step 5.
-
Quantitative Data (Expected)
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected, based on [¹¹C]CH₃I) | 20-40% | [5] |
| Molar Activity | > 70 GBq/µmol (> 1.9 Ci/µmol) | [5] |
| Radiochemical Purity | > 99% | [5] |
| Synthesis Time (from EOB) | 30-40 minutes | General estimate |
Conclusion
The described protocols provide a comprehensive framework for the successful radiolabeling of this compound with both Fluorine-18 and Carbon-11. The choice of radionuclide will depend on the specific requirements of the imaging study. The [¹⁸F]-labeling method is expected to provide higher radiochemical yields, while the [¹¹C]-labeling method offers a faster synthesis time. Both approaches are designed to produce the desired radiotracer with high purity and molar activity, suitable for in vivo PET imaging studies. Researchers should optimize the reaction conditions based on their specific laboratory setup and available resources.
References
- 1. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 18F Labeled AZD5213 Derivatives as Novel Positron Emission Tomography (PET) Radioligands Targeting Histamine Subtype-3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,6-Dimethylphenoxy)azetidine
This technical support guide is designed for researchers, scientists, and professionals in drug development aiming to optimize the synthesis of 3-(2,6-Dimethylphenoxy)azetidine. This document provides answers to frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1] The process involves two main steps:
-
Activation of the Azetidine Ring: An N-protected 3-hydroxyazetidine is converted into a substrate with a good leaving group at the 3-position, such as a tosylate (OTs), mesylate (OMs), or halide.[2]
-
Nucleophilic Substitution: The sodium or potassium salt of 2,6-dimethylphenol (the nucleophile) is prepared by reaction with a strong base. This phenoxide then displaces the leaving group on the azetidine ring to form the desired ether product.
Q2: What are the most critical factors influencing the reaction yield?
A2: The yield of this SN2 reaction is highly dependent on several factors:
-
Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the phenol without competing in the substitution reaction.
-
Leaving Group Quality: The rate of the SN2 reaction is directly proportional to the ability of the leaving group to depart. Sulfonates (tosylates, mesylates) are generally superior to halides.[3]
-
Solvent Selection: Polar aprotic solvents are ideal as they solvate the cation of the alkoxide, enhancing the nucleophilicity of the phenoxide anion, and do not interfere with the SN2 mechanism.[2]
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination or ring-opening of the strained azetidine ring.[4]
-
Steric Hindrance: While the azetidine C-3 position is a secondary carbon, the nucleophile (2,6-dimethylphenoxide) is sterically hindered. This can slow the reaction, necessitating carefully optimized conditions.
Q3: What are the common side reactions that lower the yield?
A3: The primary side reaction is the nucleophilic ring-opening of the azetidine.[5] Due to significant ring strain, the azetidine ring is susceptible to cleavage, especially under harsh conditions (e.g., high temperatures or strongly nucleophilic/basic conditions), leading to the formation of linear amine byproducts.[4] Another potential side reaction is elimination (E2), although this is generally less favored than substitution for this substrate.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Deprotonation of Phenol: The base used is not strong enough to fully convert 2,6-dimethylphenol to its corresponding phenoxide. | Use a strong base like sodium hydride (NaH) to ensure irreversible and complete deprotonation. Ensure all reagents and solvents are anhydrous, as water will quench the base. |
| 2. Poor Leaving Group: The leaving group on the azetidine ring is not sufficiently reactive (e.g., Cl or Br). | Activate the 3-hydroxyazetidine precursor as a tosylate (-OTs) or mesylate (-OMs). Tosylates are excellent leaving groups for SN2 reactions.[6] | |
| 3. Inappropriate Solvent: The chosen solvent may not adequately support the SN2 mechanism. | Use a polar aprotic solvent such as DMF, DMSO, or THF.[2] These solvents enhance the reactivity of the nucleophile. | |
| Significant Formation of Byproducts | 1. Ring-Opening of Azetidine: The reaction temperature is too high, or the reaction time is excessively long, promoting strain-releasing side reactions. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the starting material is consumed. A typical range is 60-80 °C. |
| 2. Competing Elimination (E2) Reaction: The base (phenoxide) is acting as a base rather than a nucleophile. | This is less common but can be minimized by using the conditions that favor SN2: a good leaving group and a polar aprotic solvent. Ensure the temperature is not excessively high. | |
| Difficult Product Purification | 1. Unreacted Starting Materials: The reaction did not go to completion. | Re-evaluate the reaction conditions (see "Low or No Product Formation"). Ensure at least a slight excess (1.1-1.2 equivalents) of the phenoxide is used. |
| 2. Presence of Ring-Opened Byproducts: The purification is complicated by byproducts with similar polarities. | Optimize column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is often effective. If byproducts are basic (amines), an acidic wash during workup may help remove them. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different experimental parameters can influence the yield of the Williamson ether synthesis for this system. The values are illustrative and based on general principles of SN2 reactions.
Table 1: Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Comments |
|---|---|---|---|---|
| NaH | DMF | 70 | 80-90% | Strong, non-nucleophilic base. Ensures complete formation of the phenoxide. |
| K₂CO₃ | DMF | 100 | 40-60% | Weaker base; requires higher temperatures, which may increase side reactions. |
| Et₃N | CH₂Cl₂ | Reflux | <10% | Too weak to effectively deprotonate the phenol. Not recommended. |
Table 2: Effect of Solvent on Yield
| Solvent | Base | Temperature (°C) | Typical Yield (%) | Comments |
|---|---|---|---|---|
| DMF | NaH | 70 | 80-90% | Excellent polar aprotic solvent for SN2 reactions. |
| DMSO | NaH | 70 | 80-90% | Similar to DMF, highly effective. May be harder to remove under vacuum. |
| THF | NaH | Reflux (66) | 65-75% | Good polar aprotic solvent, but lower boiling point may require longer reaction times. |
| Ethanol | NaOEt | Reflux (78) | <20% | Protic solvent; solvates and deactivates the nucleophile. Not recommended. |
Table 3: Effect of Leaving Group on Yield
| Leaving Group on Azetidine | Solvent | Temperature (°C) | Typical Yield (%) | Comments |
|---|---|---|---|---|
| Tosylate (-OTs) | DMF | 70 | 80-90% | Excellent leaving group, highly recommended. |
| Mesylate (-OMs) | DMF | 70 | 75-85% | Good leaving group, slightly less reactive than tosylate. |
| Bromide (-Br) | DMF | 80 | 50-60% | Moderate leaving group; may require higher temperatures or longer times. |
| Chloride (-Cl) | DMF | 90 | 30-40% | Poor leaving group for SN2 reactions. Not recommended. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-azetidin-3-yl 4-methylbenzenesulfonate (Azetidine Activation)
-
Materials: N-Boc-3-hydroxyazetidine, p-toluenesulfonyl chloride (TsCl), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product, which can be used in the next step without further purification or purified by column chromatography.
-
Protocol 2: Synthesis of N-Boc-3-(2,6-Dimethylphenoxy)azetidine
-
Materials: 2,6-Dimethylphenol, sodium hydride (60% dispersion in mineral oil), N-Boc-azetidin-3-yl 4-methylbenzenesulfonate, anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Add a solution of 2,6-dimethylphenol (1.2 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of N-Boc-azetidin-3-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 70 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(2,6-Dimethylphenoxy)-N-Boc-azetidine.
-
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Common problems and solutions in 3-aryloxyazetidine synthesis
Welcome to the technical support center for the synthesis of 3-aryloxyazetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important structural motif.
Troubleshooting Guides
This section provides solutions to common problems encountered during the multi-step synthesis of 3-aryloxyazetidines, which typically involves N-protection of 3-hydroxyazetidine, O-arylation, and final deprotection.
Step 1: N-Protection of 3-Hydroxyazetidine (Boc Protection)
Problem 1: Low Yield of N-Boc-3-hydroxyazetidine
Possible Causes:
-
Inefficient Deprotonation of 3-Hydroxyazetidine Hydrochloride: If starting from the hydrochloride salt, the base may not be sufficient to fully neutralize the salt and deprotonate the azetidine nitrogen for reaction with Boc-anhydride.
-
Decomposition of Boc-Anhydride: Prolonged reaction times at elevated temperatures or in the presence of strong nucleophiles can lead to the decomposition of di-tert-butyl dicarbonate (Boc₂O).
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or stoichiometry can lead to incomplete reactions or side product formation.
Solutions:
-
Ensure Complete Neutralization: When using 3-hydroxyazetidine hydrochloride, use a sufficient amount of base (e.g., sodium bicarbonate, triethylamine) to both neutralize the HCl and facilitate the reaction.
-
Control Reaction Temperature: The reaction is typically carried out at room temperature. Avoid excessive heating.
-
Optimize Stoichiometry: Use a slight excess of Boc-anhydride (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the azetidine.
-
Choice of Solvent: A mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or dioxane is often effective.
Problem 2: Difficulty in Product Isolation and Purification
Possible Causes:
-
Water-Soluble Product: N-Boc-3-hydroxyazetidine has some water solubility, which can lead to loss during aqueous workup.
-
Emulsion Formation during Extraction: The presence of salts and the nature of the product can sometimes lead to the formation of emulsions during extraction with organic solvents.
Solutions:
-
Extraction with Brine: After the initial extraction, wash the organic layer with a saturated sodium chloride solution (brine) to reduce the solubility of the product in the aqueous phase.
-
Use of a Drying Agent: Thoroughly dry the organic extracts with an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.
-
Chromatography: If the product is not sufficiently pure after extraction, silica gel column chromatography is an effective purification method. A typical eluent system is a gradient of ethyl acetate in hexanes.
Step 2: O-Arylation of N-Boc-3-hydroxyazetidine
This step is commonly achieved via a Mitsunobu reaction or a palladium-catalyzed Buchwald-Hartwig type C-O coupling.
Method A: Mitsunobu Reaction
Problem 3: Low Yield of 3-Aryloxyazetidine
Possible Causes:
-
Low Acidity of the Phenol (pKa > 13): The Mitsunobu reaction works best with phenols that have a pKa below 13. Less acidic phenols are poor nucleophiles in this reaction.
-
Steric Hindrance: Sterically hindered phenols or the azetidine alcohol can slow down the reaction rate and lead to lower yields.
-
Decomposition of Reagents: The phosphine and azodicarboxylate reagents are sensitive to air and moisture.
-
Incorrect Order of Addition: The order of reagent addition can be critical for the success of the reaction.
Solutions:
-
Use of More Acidic Phenols: If possible, use phenols with electron-withdrawing groups to increase their acidity.
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, prolonging the reaction time or gently heating the reaction mixture may improve the yield. However, this should be done cautiously to avoid side reactions.
-
Use Fresh Reagents: Ensure that triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) are fresh and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Optimized Reagent Addition: A common and effective procedure is to dissolve the N-Boc-3-hydroxyazetidine, phenol, and PPh₃ in an anhydrous solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature.
Problem 4: Difficult Purification due to Byproducts
Possible Causes:
-
Formation of Triphenylphosphine Oxide (TPPO) and Hydrazine Dicarboxylate: These are stoichiometric byproducts of the Mitsunobu reaction and can be difficult to separate from the desired product due to their polarity and solubility.
Solutions:
-
Crystallization: In some cases, the desired product can be selectively crystallized from the reaction mixture.
-
Chromatography: Silica gel column chromatography is the most common method for purification. Careful selection of the eluent system is crucial. Sometimes, adding a small amount of a polar solvent like methanol to the eluent can help in separating the product from TPPO.
-
Alternative Workup: Washing the crude reaction mixture with a solvent in which the byproducts are sparingly soluble (e.g., diethyl ether) can sometimes help to remove a significant portion of the TPPO.
Method B: Buchwald-Hartwig C-O Coupling
Problem 5: Incomplete Conversion or No Reaction
Possible Causes:
-
Catalyst Inactivity: The palladium catalyst may not be active due to oxidation or improper ligand choice.
-
Inappropriate Base: The choice of base is critical and depends on the substrate and ligand.
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Inhibitory Effect of Aryl Halide: While aryl bromides and chlorides are commonly used, aryl iodides can sometimes inhibit the catalyst.
Solutions:
-
Use of Pre-catalysts: Using air-stable palladium pre-catalysts can ensure the formation of the active catalytic species.
-
Ligand and Base Screening: The optimal ligand and base combination often needs to be determined empirically. Common ligands include biaryl phosphines (e.g., BrettPhos), and common bases include strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), and strong organic bases like sodium tert-butoxide (NaOt-Bu).
-
Solvent Choice: Use a solvent that ensures the solubility of all reactants at the reaction temperature. Common solvents include toluene, dioxane, and THF.
-
Aryl Halide Reactivity: The general reactivity order is Ar-I > Ar-Br > Ar-Cl. If using a less reactive aryl halide, higher temperatures and more active catalyst systems may be required.
Step 3: N-Boc Deprotection
Problem 6: Incomplete Deprotection or Low Yield
Possible Causes:
-
Insufficient Acid: The amount of acid used may not be enough to completely cleave the Boc group, especially if the final product is basic and neutralizes the acid.
-
Short Reaction Time: The deprotection reaction may require more time for completion, depending on the substrate and the acid strength.
Solutions:
-
Use of Excess Acid: Typically, a large excess of a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is used. Solutions of HCl in dioxane or methanol are also common.
-
Monitor the Reaction: Track the progress of the reaction by TLC or LC-MS to determine the optimal reaction time.
Problem 7: Degradation of the Product or Other Functional Groups
Possible Causes:
-
Presence of Acid-Labile Functional Groups: Other functional groups in the molecule (e.g., esters, ketals) may be sensitive to the strong acidic conditions used for Boc deprotection.
-
Formation of t-Butyl Cation Byproducts: The t-butyl cation generated during deprotection can lead to side reactions with nucleophilic groups on the substrate.
Solutions:
-
Milder Deprotection Methods:
-
HCl in Dioxane/Methanol: Often considered milder than neat TFA.
-
Thermal Deprotection: Heating the N-Boc protected compound in a suitable solvent can effect deprotection, often with high selectivity.[1][2][3][4]
-
Oxalyl Chloride in Methanol: This provides a mild method for deprotection under neutral conditions.[5]
-
-
Use of Scavengers: Adding a scavenger like triethylsilane or anisole to the reaction mixture can trap the t-butyl cation and prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best method for the O-arylation of N-Boc-3-hydroxyazetidine?
A1: Both the Mitsunobu reaction and Buchwald-Hartwig C-O coupling are effective methods. The choice depends on the specific phenol and the available resources.
-
The Mitsunobu reaction is often suitable for electron-deficient phenols and is performed under milder temperature conditions. However, it generates stoichiometric byproducts that can complicate purification.[6][7]
-
The Buchwald-Hartwig coupling is a more general method that can be used with a wider range of aryl halides (bromides, chlorides, and iodides) and offers high yields. However, it requires a palladium catalyst and a specific ligand, and the reaction conditions (base, solvent, temperature) may need to be optimized.
Q2: How can I purify my 3-aryloxyazetidine product effectively?
A2: The most common and effective method for purifying 3-aryloxyazetidine derivatives is silica gel column chromatography .
-
For N-Boc protected intermediates, a typical eluent system is a gradient of ethyl acetate in hexanes.
-
For the final deprotected product (often a free base or a salt), a more polar eluent system, such as dichloromethane/methanol or dichloromethane/methanol with a small amount of ammonium hydroxide (for the free base), is usually required.
-
If the final product is a hydrochloride salt, it can sometimes be purified by recrystallization.
Q3: My N-Boc deprotection with TFA is cleaving another functional group in my molecule. What should I do?
A3: If your molecule contains acid-sensitive groups, you should switch to a milder deprotection method. Several alternatives to TFA are available:
-
4M HCl in Dioxane: This is a common alternative that is often milder than neat TFA.
-
Thermal Deprotection: Heating the N-Boc compound in a solvent like methanol or trifluoroethanol can lead to clean deprotection without the need for acid.[1][3]
-
Oxalyl Chloride in Methanol: This method proceeds under neutral conditions and has been shown to be compatible with acid-labile functionalities.[5]
Q4: I am having trouble with the solubility of my reactants in the Buchwald-Hartwig reaction. What can I do?
A4: Poor solubility is a common reason for failed or low-yielding cross-coupling reactions.
-
Solvent Screening: Try different solvents known to be effective for Buchwald-Hartwig reactions, such as toluene, dioxane, THF, or CPME. A mixture of solvents can also be beneficial.
-
Increase Temperature: Increasing the reaction temperature can improve the solubility of the reactants. Ensure the chosen solvent has an appropriate boiling point.
-
Homogeneous Base: Consider using a soluble organic base like DBU in combination with an appropriate catalyst system, which can lead to a homogeneous reaction mixture.
Data Summary
Table 1: N-Protection of 3-Hydroxyazetidine
| Starting Material | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-(Diphenylmethyl)-3-hydroxyazetidine | Di-tert-butyl dicarbonate | - (after H₂) | Methanol | 1 | 97 | [8] |
| 3-Hydroxyazetidine Hydrochloride | Di-tert-butyl dicarbonate | NaHCO₃ | Water/THF | 12 | ~90 (inferred) | [9] |
Table 2: O-Arylation of N-Boc-3-hydroxyazetidine (Representative Examples)
| Method | Aryl Partner | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Mitsunobu | p-Nitrophenol | PPh₃, DIAD | THF | RT | 43 (example with a different alcohol) | [6] |
| Mitsunobu | Generic Phenol | PPh₃, DEAD | Toluene | RT | 89 (example with a different alcohol) | [6] |
| Buchwald-Hartwig | Aryl Iodide | CuI, Picolinic Acid, K₃PO₄ | DMSO | RT-110°C | Good to Excellent (general method for aminophenols) | [10] |
Table 3: N-Boc Deprotection of 3-Aryloxyazetidines (General Conditions & Functional Group Tolerance)
| Method | Reagent/Condition | Solvent | Temperature | Functional Group Tolerance | Reference |
| Acidic | TFA | DCM | RT | Limited (may cleave esters, ketals) | [5] |
| Acidic | HCl (4M solution) | Dioxane | RT | Generally better than TFA | |
| Thermal | Heat | Methanol or TFE | 150 °C | Good (ketones, amides, esters, nitriles) | [1][3] |
| Neutral | Oxalyl Chloride | Methanol | RT | Excellent (tolerant to acid-labile groups) | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine [8]
-
Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).
-
Add 10% palladium on carbon catalyst (10.0 g).
-
Hydrogenate the mixture at room temperature for 3 hours.
-
Filter the reaction mixture to remove the catalyst.
-
To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine (yield: 97%).
Protocol 2: General Procedure for Mitsunobu O-Arylation [6]
-
Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-hydroxyazetidine (1 eq.), the desired phenol (1-1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the desired 3-aryloxyazetidine from triphenylphosphine oxide and the hydrazine byproduct.
Protocol 3: General Procedure for N-Boc Deprotection with TFA
-
Dissolve the N-Boc-3-aryloxyazetidine (1 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base of the 3-aryloxyazetidine. Alternatively, the product can be isolated as the TFA salt by precipitating with an ether.
Visualizations
Caption: General synthetic workflow for 3-aryloxyazetidines.
Caption: Troubleshooting logic for low yield in Mitsunobu O-arylation.
Caption: Troubleshooting logic for product degradation during N-Boc deprotection.
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 9. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Addressing solubility issues of 3-(2,6-Dimethylphenoxy)azetidine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with 3-(2,6-Dimethylphenoxy)azetidine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Low aqueous solubility is a common issue for many organic small molecules. Here’s a logical approach to troubleshooting:
-
Start with the Hydrochloride Salt: this compound is available as a hydrochloride (HCl) salt. Salt forms of compounds, especially those containing a basic amine group like azetidine, generally exhibit improved aqueous solubility compared to the free base. Ensure you are using the HCl salt for your experiments.
-
pH Adjustment: The azetidine ring contains a nitrogen atom, making the compound's solubility pH-dependent. In its protonated form (at lower pH), the molecule is more polar and thus more soluble in aqueous solutions.[1][2][3] Try dissolving the compound in a buffer with a slightly acidic pH (e.g., pH 4-6).
-
Gentle Heating and Agitation: Warming the solution to 37°C and using a vortex mixer or shaker can help dissolve the compound. However, be cautious with temperature to avoid any potential degradation.
Q2: What concentration of this compound can I expect to achieve in a standard phosphate-buffered saline (PBS) at pH 7.4?
Q3: Can I use organic solvents to aid dissolution?
A3: Yes, using a co-solvent is a widely accepted technique to increase the solubility of poorly soluble compounds.[4][5][6][7][8][9] A common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO), ethanol, or propylene glycol to create a high-concentration stock solution. This stock can then be diluted into the aqueous buffer for the final assay concentration. It is critical to keep the final concentration of the organic solvent low (typically <1%, and often <0.1%) to avoid impacting the biological assay.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution after dilution from a DMSO stock.
This is a common problem when the compound's solubility in the final aqueous buffer is exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Dilution: Instead of a single large dilution, try a serial dilution in the aqueous buffer. Also, ensure rapid mixing upon adding the DMSO stock to the buffer to avoid localized high concentrations that can lead to precipitation.
-
Incorporate a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[10][11][12][13][14]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[15][16][17][18] Beta-cyclodextrins and their derivatives are commonly used.
Issue 2: Inconsistent results in biological assays.
Poor solubility can lead to variable compound concentrations, causing inconsistent assay results.
Troubleshooting Steps:
-
Confirm Solubility Limit: Experimentally determine the solubility of your compound in the specific assay buffer you are using. Do not assume solubility based on other buffer systems.
-
Visual Inspection: Before use, always visually inspect your stock solutions and final assay solutions for any signs of precipitation.
-
Sonication: Brief sonication of the solution can help to break down small aggregates and improve dissolution.
-
Pre-solubilization Protocol: Standardize your solubilization protocol to ensure consistency across all experiments.
Quantitative Data on Solubility Enhancement (Illustrative Examples)
The following tables provide illustrative data on how different methods could enhance the solubility of a compound like this compound HCl. Note: This data is for demonstration purposes and actual results will need to be determined experimentally.
Table 1: Effect of pH on Aqueous Solubility
| Buffer System | pH | Illustrative Solubility (µg/mL) |
| Citrate Buffer | 4.0 | 500 |
| Acetate Buffer | 5.0 | 250 |
| Phosphate Buffer | 6.0 | 100 |
| PBS | 7.4 | 20 |
Table 2: Effect of Co-solvents on Apparent Solubility in PBS (pH 7.4)
| Co-solvent | Final Concentration (%) | Illustrative Apparent Solubility (µg/mL) |
| None | 0 | 20 |
| DMSO | 0.1 | 50 |
| DMSO | 0.5 | 150 |
| Ethanol | 1.0 | 120 |
| Propylene Glycol | 1.0 | 100 |
Table 3: Effect of Surfactants and Cyclodextrins on Apparent Solubility in PBS (pH 7.4)
| Additive | Concentration | Illustrative Apparent Solubility (µg/mL) |
| None | - | 20 |
| Tween® 80 | 0.05% | 180 |
| Pluronic® F-68 | 0.1% | 150 |
| HP-β-Cyclodextrin | 1% (w/v) | 400 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh out the desired amount of this compound HCl.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
For experiments, dilute the stock solution into the final aqueous buffer, ensuring the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 1-5% w/v).
-
Add the this compound HCl directly to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 1-24 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Signaling Pathway Diagram
While the specific biological target of this compound is not definitively established in the provided context, many azetidine derivatives interact with receptors or transporters on the cell surface. The following diagram illustrates a generic signaling pathway that could be initiated by such a compound. Some azetidine derivatives have been shown to be GABA uptake inhibitors.[19]
Caption: Generic cell signaling pathway initiated by a ligand.
Logical Relationship for Solubility Enhancement Strategy Selection
The choice of a solubility enhancement method often depends on the properties of the compound and the requirements of the experiment.
Caption: Strategies for enhancing compound solubility.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. jddt.in [jddt.in]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to prevent the degradation of 3-(2,6-Dimethylphenoxy)azetidine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-(2,6-Dimethylphenoxy)azetidine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factor leading to the degradation of azetidine-containing compounds, including likely this compound, is the inherent ring strain of the four-membered azetidine ring.[1][2][3][4][5] This strain makes the molecule susceptible to ring-opening reactions, particularly under acidic conditions.[1][2] The protonation of the azetidine nitrogen is often the initial step in the degradation cascade.[1]
Q2: How does pH affect the stability of this compound?
A2: Acidic conditions can significantly accelerate the degradation of azetidine derivatives. Studies on analogous N-substituted azetidines have shown that decomposition is much more rapid at low pH (e.g., pH 1.8) compared to neutral pH (e.g., pH 7.0), where the compounds are often stable.[1] This is because the azetidine nitrogen becomes protonated at low pH, which facilitates nucleophilic attack and subsequent ring-opening.[1] Therefore, maintaining a neutral or slightly basic pH is crucial for the stability of this compound solutions.
Q3: What are the likely degradation products of this compound?
A3: Based on studies of similar azetidine-containing compounds, the degradation of this compound is likely to proceed via ring-opening. In the presence of nucleophiles, this can lead to the formation of various substituted aminopropanol derivatives. For instance, in aqueous solutions, hydrolysis could lead to the formation of 1-(2,6-dimethylphenoxy)-3-aminopropan-2-ol. In cases where intramolecular reactions are possible (not immediately apparent for this specific molecule without further reactive groups), formation of lactones or lactams has been observed for other azetidines.[1] Another potential degradation mechanism involves the formation of an azetidinium ion, which is a reactive intermediate.[6][7]
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or frozen) and protected from light. The solvent system should be buffered to a neutral or slightly basic pH. It is also advisable to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound purity over time in solution. | Acid-mediated degradation: The solution may be acidic, leading to protonation of the azetidine nitrogen and subsequent ring-opening. | Buffer the solution to a neutral or slightly basic pH (7.0-8.0).Store the solution at low temperatures (2-8 °C or frozen).Prepare fresh solutions before use. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products: The compound is degrading, leading to the formation of ring-opened products or other derivatives. | Analyze the sample immediately after preparation.If degradation is suspected, perform forced degradation studies (e.g., exposure to acid, base, heat, light) to identify potential degradation products.Use a stability-indicating analytical method to monitor the purity of the compound. |
| Inconsistent results in biological assays. | Degradation of the active compound: The concentration of the intact this compound may be decreasing over the course of the experiment, leading to variable results. | Ensure the pH of the assay buffer is compatible with the stability of the compound.Minimize the incubation time of the compound in the assay medium.Run a control to assess the stability of the compound under the specific assay conditions. |
Quantitative Data Summary
The stability of azetidine derivatives is highly dependent on their substitution and the pH of the solution. The following table summarizes stability data for various N-substituted azetidine analogues from a study on their acid-mediated decomposition. This data can provide insights into the expected stability of this compound, which has an unsubstituted nitrogen. The pKa of the azetidine nitrogen is a critical parameter for predicting stability in acidic environments.[1]
| Compound (Analogue) | Substitution | pH | Half-life (T1/2) | Azetidine Nitrogen pKa (Measured/Calculated) |
| Analogue 1 | 3-Pyridyl | 1.8 | 3.8 h | -1.1 (Calculated) |
| Analogue 2 | 2-Pyridyl | 1.8 | Stable (>24 h) | - |
| Analogue 3 | 4-Pyridyl | 1.8 | Stable (>24 h) | - |
| Analogue 4 | N-Phenyl | 1.8 | < 10 min | 4.3 (Measured) |
| Analogue 5 | 4-Methoxy-phenyl | 1.8 | < 10 min | - |
| Analogue 6 | 4-Cyano-phenyl | 1.8 | < 10 min | 0.5 (Measured) |
| Analogue 5 | 4-Methoxy-phenyl | 2.7 | 1.2 h | - |
| Analogue 5 | 4-Methoxy-phenyl | 7.0 | Stable | - |
Data extracted from a study on N-substituted aryl azetidines and may be used for comparative purposes.[1]
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound
This protocol outlines a general method to determine the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an organic solvent such as DMSO or acetonitrile at a known concentration (e.g., 10 mM).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 37 °C). Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH or freezing) and analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and the half-life (T1/2) at each pH.
Visualizations
Diagram 1: Proposed Acid-Mediated Degradation Pathway of Azetidines
Caption: Acid-catalyzed ring-opening of an azetidine derivative.
Diagram 2: Experimental Workflow for pH Stability Assessment
Caption: Workflow for determining the pH stability of a compound.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 3-(2,6-Dimethylphenoxy)azetidine in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-(2,6-Dimethylphenoxy)azetidine in in vitro assays. Given that specific data for this compound is limited in publicly available literature, this guide draws upon general principles of handling azetidine-containing compounds and common challenges encountered in related in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
A1: While specific studies on this compound are not widely reported, the azetidine scaffold is a key feature in many biologically active compounds.[1][2] Azetidine derivatives have shown a broad range of pharmacological activities, including but not limited to:
-
Antibacterial and antifungal activity[3]
-
Anticancer activity, potentially through apoptosis induction[4]
-
Inhibition of GABA uptake[5]
-
Signal Transducer and Activator of Transcription 3 (STAT3) inhibition[6]
Therefore, it is plausible that this compound could be investigated for any of these activities.
Q2: What are some key considerations for handling and storing this compound?
A2: Azetidine rings, while more stable than aziridines, possess significant ring strain which can influence their reactivity.[2] It is advisable to store the compound in a dry, sealed container, protected from light and moisture, to prevent degradation. For in vitro assays, solubility can be a concern for novel compounds. It is recommended to perform initial solubility tests in various solvents (e.g., DMSO, ethanol) and your specific assay buffer.
Q3: Are there any known safety concerns with azetidine-based compounds?
A3: As with any novel chemical entity, this compound should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment (PPE). The specific toxicity profile of this compound is likely unknown, so it should be treated as potentially hazardous.
Troubleshooting Unexpected Results
Issue 1: Poor or Inconsistent Compound Solubility
Symptom: You observe precipitation of the compound in your stock solution or assay plate, leading to variable results.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent | Test a range of biocompatible solvents (e.g., DMSO, ethanol, PEG400) for initial stock preparation. Ensure the final solvent concentration in the assay is low and consistent across all wells. |
| Compound Aggregation | Incorporate a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (e.g., 0.01-0.05%) in the assay buffer. |
| "Salting Out" in Buffer | Prepare the final dilution of the compound in the assay buffer just before use. Avoid storing the compound at high concentrations in aqueous buffers. |
| pH-Dependent Solubility | Determine the pKa of your compound if possible. Adjust the pH of your assay buffer if the biological activity is not pH-sensitive. |
Issue 2: High Variability Between Replicate Wells
Symptom: You observe a high coefficient of variation (CV%) in your replicate data points for the same concentration of the compound.
Possible Causes & Solutions:
-
Inconsistent Pipetting: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions.
-
Edge Effects in Plates: Avoid using the outer wells of the assay plate, or fill them with buffer/media to create a more uniform environment.
-
Cell Clumping (for cell-based assays): Ensure a single-cell suspension is achieved before plating.
-
Compound Precipitation: Refer to the troubleshooting guide for poor solubility.
Issue 3: No Observed Biological Activity
Symptom: The compound does not show any effect in your assay, even at the highest concentrations tested.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Compound Inactivity | The compound may not be active against your specific target or in your assay system. Consider testing in a different assay based on the known activities of other azetidine compounds. |
| Compound Degradation | Verify the integrity of your compound stock using analytical methods like LC-MS or NMR. Azetidines can be susceptible to ring-opening under certain conditions. |
| Incorrect Assay Conditions | Ensure all assay parameters (e.g., incubation time, temperature, reagent concentrations) are optimal. Run positive and negative controls to validate the assay performance. |
| Low Cell Permeability (for cell-based assays) | The compound may not be able to cross the cell membrane. Consider using a cell-free assay or modifying the compound to improve its permeability.[6] |
Issue 4: Unexpected Cytotoxicity in Cell-Based Assays
Symptom: You observe significant cell death at concentrations where you expect to see a specific biological effect, complicating data interpretation.
Possible Causes & Solutions:
-
Off-Target Effects: The compound may have cytotoxic effects unrelated to its intended target.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line.
-
Assay Artifact: Some compounds can interfere with assay readouts (e.g., absorbance, fluorescence). Run a counterscreen without cells to check for interference.
Experimental Protocols & Data
As specific experimental data for this compound is not available, the following sections provide generalized protocols and hypothetical data tables for common in vitro assays where an azetidine-based compound might be evaluated.
Hypothetical Cytotoxicity Assay Data
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, a common starting point for anticancer drug discovery.[4]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5.2 |
| SiHa | Cervical Cancer | 8.7 |
| B16F10 | Melanoma | 12.5 |
| Chang | Normal Liver | > 50 |
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Hypothetical STAT3 Inhibition Assay Data
This table shows hypothetical data for the inhibition of STAT3 DNA-binding activity, as some azetidine compounds are known STAT3 inhibitors.[6]
| Compound | Assay Type | Hypothetical IC50 (µM) |
| This compound | EMSA | 2.5 |
| Positive Control (e.g., Stattic) | EMSA | 0.8 |
Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3
-
Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src).
-
Binding Reaction: Incubate the nuclear extract with a radiolabeled DNA probe containing a STAT3 binding site (e.g., hSIE probe) in the presence of varying concentrations of this compound for 30 minutes at room temperature.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantification: Quantify the band intensity corresponding to the STAT3:DNA complex and determine the IC50 value.[6]
Diagrams
Experimental Workflow: MTT Cytotoxicity Assay
Workflow for a typical MTT cytotoxicity assay.
Troubleshooting Logic: No Observed Activity
Troubleshooting flowchart for lack of biological activity.
Hypothetical Signaling Pathway: STAT3 Inhibition
Hypothesized STAT3 signaling inhibition.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jnsparrowchemical.com [jnsparrowchemical.com]
- 4. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Advanced purification techniques for high-purity 3-(2,6-Dimethylphenoxy)azetidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the advanced purification techniques for achieving high-purity 3-(2,6-Dimethylphenoxy)azetidine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its N-Boc protected precursor.
Issue 1: Incomplete removal of Mitsunobu reaction byproducts (Triphenylphosphine oxide and reduced azodicarboxylate) from N-Boc-3-(2,6-dimethylphenoxy)azetidine.
| Potential Cause | Recommended Solution |
| Co-precipitation during workup: Triphenylphosphine oxide can sometimes co-precipitate with the desired product. | 1. Modified Workup: After the reaction, dilute the mixture with a non-polar solvent like hexanes or heptanes and cool to 0°C. Triphenylphosphine oxide and the reduced azodicarboxylate are often less soluble in such mixtures and may precipitate, allowing for removal by filtration. 2. Acidic Wash: Perform an extraction with dilute HCl (e.g., 1 M). The basic azetidine product will move to the aqueous phase, while the neutral byproducts remain in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
| Insufficient Chromatography Separation: Standard silica gel chromatography may not effectively separate the product from these byproducts due to similar polarities. | 1. Optimize Solvent System: Employ a gradient elution with a solvent system like hexanes/ethyl acetate or dichloromethane/methanol. A shallow gradient can improve separation. 2. Alternative Stationary Phase: Consider using alumina (basic or neutral) for chromatography, which can sometimes provide different selectivity compared to silica gel. |
Issue 2: Presence of unreacted 2,6-dimethylphenol in the purified N-Boc protected product.
| Potential Cause | Recommended Solution |
| Incomplete reaction or excess starting material used. | 1. Base Wash: During the workup, wash the organic layer with an aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃). The acidic 2,6-dimethylphenol will be deprotonated and extracted into the aqueous phase.[1] |
| Co-elution during chromatography. | Ensure the use of an optimized solvent system for chromatography as described in Issue 1. The polarity difference between the product and the phenol should allow for good separation on silica gel. |
Issue 3: Low yield or incomplete deprotection of the N-Boc group.
| Potential Cause | Recommended Solution |
| Insufficiently acidic conditions. | 1. Choice of Acid: Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). Typically, a 20-50% solution of TFA in DCM is effective. 2. Reaction Time and Temperature: Ensure the reaction is stirred at room temperature for a sufficient time (typically 1-2 hours). Monitor the reaction by TLC or LC-MS to confirm completion. |
| Workup issues leading to product loss. | After deprotection, the product is the hydrochloride or trifluoroacetate salt. Ensure the solvent is thoroughly removed under reduced pressure. The resulting salt can often be purified by trituration or recrystallization. |
Issue 4: Product oiling out during recrystallization.
| Potential Cause | Recommended Solution |
| Inappropriate solvent system. | 1. Solvent Screening: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., isopropanol, acetonitrile). 2. Solvent/Anti-solvent System: Dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) at room temperature and slowly add an anti-solvent (e.g., hexanes, heptane) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly. |
| Presence of impurities. | The presence of impurities can inhibit crystallization. It is recommended to purify the crude product by column chromatography before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the precursor, N-Boc-3-(2,6-dimethylphenoxy)azetidine?
A1: The most common and effective method is the Mitsunobu reaction, which involves the reaction of N-Boc-3-hydroxyazetidine with 2,6-dimethylphenol in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD).[2][3]
Q2: What are the expected major impurities from a Mitsunobu synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine?
A2: The major impurities are typically triphenylphosphine oxide (TPPO), the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate), and any unreacted starting materials (N-Boc-3-hydroxyazetidine and 2,6-dimethylphenol).
Q3: How can I remove the Boc protecting group to obtain the final product?
A3: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5] Other acidic conditions, such as HCl in dioxane or methanol, can also be used.
Q4: What are suitable recrystallization solvents for the final product, this compound hydrochloride?
A4: For the hydrochloride salt, polar protic solvents are often good candidates. A mixture of isopropanol and diethyl ether or isopropanol and hexanes can be effective. The product is dissolved in a minimum amount of hot isopropanol, and then the anti-solvent is added slowly until the solution becomes cloudy, followed by slow cooling.
Q5: Is preparative HPLC a viable option for obtaining high-purity material?
A5: Yes, preparative HPLC is an excellent technique for achieving very high purity, especially for removing closely related impurities.[] A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile is a common starting point for the purification of the hydrochloride salt. For the N-Boc protected intermediate, a normal phase preparative HPLC could also be employed.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(2,6-dimethylphenoxy)azetidine via Mitsunobu Reaction
This protocol is a general procedure based on standard Mitsunobu reaction conditions.
-
Materials:
-
N-Boc-3-hydroxyazetidine
-
2,6-Dimethylphenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 2,6-dimethylphenol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).
-
Protocol 2: Deprotection of N-Boc-3-(2,6-dimethylphenoxy)azetidine
-
Materials:
-
N-Boc-3-(2,6-dimethylphenoxy)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Add diethyl ether to the residue and triturate to precipitate the trifluoroacetate salt as a solid.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound trifluoroacetate.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for impurity removal during purification.
References
Identifying and minimizing side reactions in 3-(2,6-Dimethylphenoxy)azetidine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of 3-(2,6-Dimethylphenoxy)azetidine. The synthesis is typically a two-step process involving the formation of an ether linkage, followed by the removal of a nitrogen-protecting group.
Troubleshooting Guide & FAQs
This section is divided into the two main stages of the synthesis:
-
Step 1: Etherification - Coupling of N-Boc-3-hydroxyazetidine and 2,6-dimethylphenol.
-
Step 2: Deprotection - Removal of the N-Boc protecting group.
Step 1: Etherification to form N-Boc-3-(2,6-dimethylphenoxy)azetidine
The formation of the aryl ether bond is a critical step. Two common methods are the Mitsunobu reaction and the Williamson ether synthesis (typically via an activated alcohol intermediate like a mesylate).
FAQ 1: Which etherification method should I choose?
Answer: The choice depends on your starting materials, desired stereochemistry, and tolerance for certain side products.
-
Mitsunobu Reaction: This is often a reliable choice for coupling secondary alcohols with phenols. It proceeds with a clean inversion of stereochemistry at the alcohol carbon. However, it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate, which can complicate purification.
-
Williamson Ether Synthesis (via Mesylate): This is a robust, two-part alternative. First, the hydroxyl group of N-Boc-3-hydroxyazetidine is activated by converting it to a good leaving group (e.g., a mesylate). Then, the mesylate is displaced by the 2,6-dimethylphenoxide anion. This method avoids the purification issues of the Mitsunobu reaction but introduces an extra activation step.
Troubleshooting: Etherification Step
Issue 1.1: Low or no yield of the desired ether product in Mitsunobu reaction.
| Potential Cause | Troubleshooting Suggestion |
| Degraded Reagents | Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can degrade over time. Use freshly opened or purified reagents. Ensure triphenylphosphine (PPh₃) is dry and free of oxide. |
| Insufficiently Acidic Phenol | The pKa of the nucleophile should ideally be below 13 for an efficient Mitsunobu reaction. 2,6-Dimethylphenol is sufficiently acidic, but ensure reaction conditions are anhydrous to prevent competitive hydrolysis. |
| Incorrect Order of Addition | Typically, the alcohol, phenol, and PPh₃ are dissolved in an anhydrous solvent (like THF) and cooled before the slow, dropwise addition of DEAD/DIAD. |
| Steric Hindrance | The two methyl groups on 2,6-dimethylphenol can sterically hinder the nucleophilic attack. Increasing the reaction temperature moderately after the addition of DEAD/DIAD or extending the reaction time may improve yields. |
Issue 1.2: Difficult purification of the N-Boc protected ether from Mitsunobu byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of TPPO | Triphenylphosphine oxide (TPPO) is a common byproduct and can be difficult to separate chromatographically. |
| Method 1: After the reaction, dilute with a nonpolar solvent (e.g., hexane or diethyl ether) and store at a low temperature (0-4 °C) to precipitate out the TPPO, which can then be filtered off. | |
| Method 2: Use polymer-supported triphenylphosphine, which can be easily filtered off post-reaction. | |
| Reduced Azodicarboxylate | The hydrazine byproduct can also complicate purification. |
| Method 1: An acidic wash of the organic layer can sometimes help remove the basic hydrazine derivative. | |
| Method 2: Consider using alternative Mitsunobu reagents like ADDP (1,1'-(azodicarbonyl)dipiperidine) which can lead to byproducts with different solubility profiles. |
Issue 1.3: Low yield in Williamson ether synthesis (via mesylate activation).
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Mesylation | The activation of the hydroxyl group may be incomplete. Ensure anhydrous conditions and use a suitable base (e.g., triethylamine, pyridine) in excess. Monitor the reaction by TLC. |
| Elimination Side Reaction | The basic conditions required for the phenoxide attack can promote elimination of the mesylate to form N-Boc-azetidin-3-ene, a common side reaction. |
| Method 1: Use a milder, non-hindered base like potassium carbonate or cesium carbonate instead of strong bases like sodium hydride. | |
| Method 2: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. | |
| Poor Nucleophilicity of Phenoxide | The sterically hindered 2,6-dimethylphenoxide may be a poor nucleophile. Ensure complete deprotonation of the phenol before adding the azetidine mesylate. Using a more polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the phenoxide. |
Data Summary: Etherification Yields
The following table presents typical yields for the etherification step based on the chosen method.
| Method | Reactants | Typical Yield (%) | Key Considerations |
| Mitsunobu Reaction | N-Boc-3-hydroxyazetidine + 2,6-dimethylphenol | 65 - 85% | Purification from byproducts is the main challenge. |
| Williamson Synthesis | N-Boc-3-mesyloxyazetidine + 2,6-dimethylphenol | 70 - 90% | Two steps (activation + displacement). Risk of elimination. |
Step 2: N-Boc Deprotection
This step removes the tert-butoxycarbonyl (Boc) protecting group to yield the final product, often as a hydrochloride or trifluoroacetate salt.
FAQ 2: Which acid should I use for Boc deprotection?
Answer: Both trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an anhydrous solvent are effective.
-
TFA in Dichloromethane (DCM): This is a very common and rapid method. The resulting product is the TFA salt. TFA is volatile and can be removed under vacuum, but it is corrosive.
-
HCl in Dioxane/Methanol/Ethyl Acetate: This method yields the hydrochloride salt of the amine, which is often a crystalline solid, facilitating isolation and purification. 4M HCl in dioxane is a standard reagent for this purpose.
Troubleshooting: Deprotection Step
Issue 2.1: Incomplete deprotection.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Acid | Ensure a sufficient excess of acid is used. Typically, a 20-50% v/v solution of TFA in DCM or several equivalents of HCl are used. |
| Short Reaction Time | While often fast, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Reactions are typically complete within 1-4 hours at room temperature. |
| Presence of Water | Ensure anhydrous conditions, especially when using HCl solutions in organic solvents. |
Issue 2.2: Formation of side products.
| Potential Cause | Troubleshooting Suggestion |
| Tert-butylation of the Phenol Ring | The tert-butyl cation generated during deprotection is an electrophile and can alkylate the electron-rich dimethylphenoxy ring. |
| Method 1: Add a cation scavenger, such as anisole or thioanisole (1-2 equivalents), to the reaction mixture to trap the t-butyl cation. | |
| Method 2: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of this side reaction. | |
| Cleavage of the Ether Bond | Very harsh acidic conditions (e.g., high temperatures, prolonged reaction times with strong acids) could potentially cleave the ether linkage. |
| Method 1: Use the mildest conditions that still afford complete deprotection. Monitor the reaction and stop it as soon as the starting material is consumed. | |
| Method 2: Avoid heating the reaction mixture unless necessary. |
Data Summary: Deprotection Conditions & Yields
| Reagent/Solvent | Temperature | Typical Time | Typical Yield (%) | Common Salt Formed |
| 20-50% TFA in DCM | 0 °C to RT | 1 - 3 hours | > 95% | Trifluoroacetate |
| 4M HCl in Dioxane | 0 °C to RT | 1 - 4 hours | > 95% | Hydrochloride |
Experimental Protocols
Protocol 1: Etherification via Mitsunobu Reaction
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq), 2,6-dimethylphenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF dropwise over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and cool to 0 °C for several hours to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.
-
Concentrate the filtrate and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(2,6-dimethylphenoxy)azetidine.
Protocol 2: N-Boc Deprotection with TFA
-
Dissolve N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq) in dichloromethane (DCM, ~0.1 M).
-
Add anisole (1.5 eq) as a cation scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq, or as a 25% v/v solution in DCM) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with a suitable solvent (e.g., toluene or DCM) several times to ensure complete removal of residual TFA.
-
The resulting product, this compound trifluoroacetate salt, can be used as is or further purified by recrystallization or precipitation.
Protocol 3: N-Boc Deprotection with HCl in Dioxane
-
Dissolve N-Boc-3-(2,6-dimethylphenoxy)azetidine (1.0 eq) in anhydrous dioxane or methanol (~0.2 M).
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in dioxane (3-4 eq).
-
Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt may form during this time.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt. The product can be further purified by trituration with diethyl ether or recrystallization.
Visualized Workflows and Pathways
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Mitsunobu step.
Caption: Minimizing side reactions during N-Boc deprotection.
Refining experimental parameters for reproducible 3-(2,6-Dimethylphenoxy)azetidine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental parameters for reproducible studies involving 3-(2,6-Dimethylphenoxy)azetidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. While specific research on this exact molecule is not widely published, azetidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] They can serve as building blocks in the synthesis of more complex molecules and have shown potential as antibacterial, antifungal, and central nervous system (CNS) active agents.[2][3][4] The 2,6-dimethylphenoxy moiety may influence the compound's pharmacokinetic and pharmacodynamic properties.
Q2: What are the main challenges associated with the synthesis of azetidine derivatives?
A2: The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring.[5][6][7] This can lead to difficulties in ring formation and a propensity for ring-opening reactions.[5][8] Common synthetic challenges include competing side reactions, such as the formation of three-membered aziridine rings or six-membered heterocycles, and the need for careful control of reaction conditions to achieve good yields.[7][8]
Q3: What are the recommended storage and handling conditions for this compound?
A3: While specific stability data for this compound is not available, similar compounds like 3-(2-Chloro-4,6-dimethylphenoxy)azetidine are recommended to be stored in a dry, sealed place.[9] Generally, azetidine derivatives should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation. The stability of N-aryl azetidines can be influenced by the electronic properties of the aryl substituent.[10]
Q4: What analytical techniques are suitable for characterizing this compound?
A4: A combination of spectroscopic and spectrometric techniques is recommended for the characterization of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the azetidine ring and the dimethylphenoxy group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Troubleshooting Guides
Synthesis and Purification
Q5: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
A5: Low yields in azetidine synthesis are a common issue.[8] Potential causes and troubleshooting steps are outlined below:
-
Inefficient Ring Closure: The formation of the strained four-membered ring can be thermodynamically and kinetically challenging.[5][8]
-
Solution: Optimize reaction temperature and time. Microwave irradiation has been shown to improve yields in some azetidine syntheses.[6] Consider using a higher concentration of a suitable base to facilitate the intramolecular cyclization.
-
-
Side Reactions: Competing reactions, such as intermolecular reactions or rearrangement to more stable ring systems, can reduce the yield of the desired product.[8]
-
Solution: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular side reactions. Ensure the purity of starting materials and solvents.
-
-
Degradation of the Product: The azetidine ring can be susceptible to ring-opening under certain conditions.[8]
-
Solution: Maintain a neutral or slightly basic pH during workup and purification. Avoid strong acids.
-
Q6: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. How can I identify the main product and byproducts?
A6: The presence of multiple spots indicates a mixture of compounds.
-
Identification:
-
Compare the TLC with the starting materials to identify any unreacted precursors.
-
Use a visualizing agent (e.g., potassium permanganate stain) that is sensitive to the functional groups present in your expected product and potential byproducts.
-
Isolate the major spots using column chromatography and characterize them using NMR and MS to identify the main product and impurities.
-
Q7: What is the best method for purifying this compound?
A7: Flash column chromatography on silica gel is a standard method for purifying azetidine derivatives.
-
Solvent System: The choice of eluent is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity should be gradually increased to elute the product.
-
TLC Monitoring: Use TLC to monitor the fractions and combine those containing the pure product.
Experimental Assays
Q8: I am experiencing poor reproducibility in my biological assays with this compound. What could be the reason?
A8: Poor reproducibility can stem from several factors:
-
Compound Purity: Impurities can interfere with the assay, leading to inconsistent results.
-
Solution: Ensure the purity of your compound is consistently high (>95%) using HPLC analysis before each experiment.
-
-
Compound Stability in Assay Buffer: The compound may not be stable under the assay conditions (e.g., pH, temperature).
-
Solution: Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its concentration at different time points by HPLC.
-
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations and variable results.
-
Solution: Determine the solubility of the compound in the assay buffer. If solubility is low, consider using a co-solvent (e.g., DMSO), but be mindful of its potential effects on the assay. Ensure the final concentration of the co-solvent is consistent across all experiments.
-
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing 3-phenoxyazetidines and should be optimized for the specific substrate.
-
N-Protection of Azetidin-3-ol: Protect the nitrogen of azetidin-3-ol with a suitable protecting group (e.g., Boc, Cbz) using standard conditions.
-
Activation of the Hydroxyl Group: Convert the hydroxyl group of the N-protected azetidin-3-ol to a good leaving group (e.g., mesylate, tosylate) by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine in an aprotic solvent (e.g., dichloromethane) at 0 °C.
-
Nucleophilic Substitution: React the resulting N-protected 3-(mesyloxy/tosyloxy)azetidine with 2,6-dimethylphenol in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF, DMSO) at an elevated temperature.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield this compound.
-
Purification: Purify the final product by flash column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for 3-Phenoxyazetidine Synthesis
| Parameter | Typical Value/Condition |
| N-Protection | |
| Protecting Group | Boc (di-tert-butyl dicarbonate) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Hydroxyl Activation | |
| Reagent | Methanesulfonyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Nucleophilic Substitution | |
| Base | Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 - 120 °C |
| N-Deprotection (Boc) | |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Result |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| ¹H NMR (CDCl₃, δ) | Aromatic protons: ~6.8-7.1 ppm (m, 3H)Azetidine CH-O: ~4.8-5.0 ppm (m, 1H)Azetidine CH₂-N: ~3.8-4.2 ppm (m, 4H)Methyl protons: ~2.2 ppm (s, 6H) |
| ¹³C NMR (CDCl₃, δ) | Aromatic C-O: ~155 ppmAromatic C: ~125-130 ppmAzetidine C-O: ~65-70 ppmAzetidine C-N: ~50-55 ppmMethyl C: ~16 ppm |
| Mass Spec (ESI+) | [M+H]⁺ = 178.12 |
Note: The NMR chemical shifts are estimations and may vary.
Visualizations
Caption: Generalized synthetic workflow for this compound.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. jnsparrowchemical.com [jnsparrowchemical.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. CAS 1219960-77-6 | 3-(2-Chloro-4,6-dimethylphenoxy)azetidine - Synblock [synblock.com]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve poor chromatography peak shape for 3-(2,6-Dimethylphenoxy)azetidine
Welcome to our technical support center. This resource is designed to help you resolve common issues encountered during the chromatographic analysis of your compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape for 3-(2,6-Dimethylphenoxy)azetidine.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and precision of your analytical results, leading to decreased resolution and unreliable quantification[1][2][3]. This guide provides a systematic approach to diagnosing and resolving these issues.
dot
Caption: A workflow diagram for troubleshooting poor chromatography peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a basic compound like this compound?
A1: Peak tailing for basic compounds, particularly amines, is often due to secondary interactions with the stationary phase. The primary causes include:
-
Silanol Interactions: The azetidine nitrogen can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing[1][4][5].
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion[1][2].
-
Physical Issues: Problems like a void at the head of the column or excessive extra-column volume can also lead to tailing peaks for all compounds[2][4].
Q2: How can I diagnose the specific cause of my peak tailing?
A2: A simple diagnostic test is to inject a neutral compound (e.g., toluene or uracil).
-
If the neutral compound exhibits a good peak shape, the issue is likely chemical and related to interactions between your analyte and the stationary phase[4].
-
If the neutral compound also shows poor peak shape, the problem is likely physical, such as a column void or issues with the HPLC system itself[4].
Q3: What are the first steps to take to improve the peak shape of this compound?
A3: Start by addressing potential chemical interactions:
-
Adjust Mobile Phase pH: Since this compound is a secondary amine, it is basic. Try adjusting the mobile phase pH to be at least 2 pH units below the pKa of the azetidine nitrogen to ensure it is fully protonated. Alternatively, a high pH (e.g., >10) can be used to keep the amine in its neutral form, though this requires a pH-stable column.
-
Use a Base-Deactivated Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, which minimizes secondary interactions with basic analytes[4][5].
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), into your mobile phase (e.g., 0.1% v/v). These modifiers can mask the residual silanol groups on the stationary phase.
Q4: Could my sample preparation be causing the poor peak shape?
A4: Yes, the solvent used to dissolve your sample can significantly impact peak shape. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause band broadening and peak distortion[2].
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Data Presentation: Troubleshooting Summary
The following table summarizes common issues and recommended solutions for poor peak shape.
| Potential Cause | Diagnostic Indicator | Recommended Solution(s) |
| Secondary Silanol Interactions | Peak tailing for basic analyte; sharp peak for neutral compound. | - Use a base-deactivated (end-capped) column.- Add a mobile phase modifier (e.g., 0.1% TEA).- Adjust mobile phase pH to fully protonate or deprotonate the analyte. |
| Column Overload | Peak shape deteriorates with increasing injection volume or concentration. | - Reduce injection volume.- Dilute the sample. |
| Inappropriate Sample Solvent | Broad or split peaks, especially for early eluting compounds. | - Dissolve the sample in the mobile phase.- Reduce the injection volume. |
| Column Void | Sudden decrease in performance; tailing or fronting for all peaks. | - Replace the column.- A temporary fix may be to reverse-flush the column (check manufacturer's instructions). |
| Extra-Column Volume | Broad peaks for all compounds. | - Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
Experimental Protocols
Protocol 1: Method Development for this compound
This protocol provides a starting point for developing a robust HPLC method.
-
Column Selection:
-
Start with a modern, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The low pH will ensure the secondary amine is protonated, which can improve peak shape by preventing mixed-mode retention.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 270 nm, to be determined by UV scan of the analyte).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in 50:50 Acetonitrile:Water.
-
Dilute to a working concentration of 50 µg/mL with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient to optimize the separation and reduce run time.
-
If peak tailing is still observed, consider adding 0.1% TEA to the mobile phase or switching to a different stationary phase (e.g., a polar-embedded phase).
-
dot
Caption: A workflow for HPLC method development and optimization.
References
Strategies for enhancing the bioavailability of 3-(2,6-Dimethylphenoxy)azetidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the oral bioavailability of 3-(2,6-Dimethylphenoxy)azetidine.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical parameter?
A1: Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the bloodstream. Low oral bioavailability can lead to high dose requirements, increased variability in patient response, and potential for adverse effects, making it a significant hurdle in drug development.[1]
Q2: What are the likely bioavailability challenges for this compound?
A2: Based on its structure—a lipophilic 2,6-dimethylphenoxy group combined with a polar azetidine ring—this compound may face several challenges.[2][3] It is likely to be poorly soluble in aqueous media ("brick-dust" molecule), which can limit its dissolution rate in the gastrointestinal (GI) tract.[4] While its lipophilicity might suggest good membrane permeability, it could also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, reducing net absorption.[5] Furthermore, as an amine-containing compound, it may be subject to first-pass metabolism in the gut wall or liver.[6]
Q3: How is the Biopharmaceutics Classification System (BCS) relevant to this compound?
A3: The BCS classifies drugs based on their aqueous solubility and intestinal permeability.[7]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
This compound is likely a BCS Class II or IV compound. Identifying its class is the first step in selecting an appropriate bioavailability enhancement strategy. For Class II compounds, the focus is on improving dissolution, while Class IV compounds require enhancement of both solubility and permeability.[7]
Troubleshooting Guide
Problem 1: The compound shows poor aqueous solubility and precipitates in my assay buffer.
Strategies:
-
pH Modification: As an amine, the compound's solubility is pH-dependent. The hydrochloride salt form is a good starting point, but further optimization of the formulation pH may be needed.[8] Determine the compound's pKa and conduct solubility studies across a physiologically relevant pH range (1.2, 4.5, 6.8).[9]
-
Formulation with Excipients:
-
Co-solvents: Use water-miscible organic solvents like PEG 400 or propylene glycol to increase solubility in liquid formulations.[7][8]
-
Surfactants: Incorporate surfactants such as Polysorbate 80 or Solutol HS 15 to form micelles that can encapsulate the drug, improving solubility and dissolution.[8]
-
Cyclodextrins: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, which mask the lipophilic part of the drug and enhance aqueous solubility.[8][10]
-
Problem 2: My in vitro permeability assay (e.g., PAMPA, Caco-2) indicates low membrane transport.
Strategies:
-
Differentiate Between Poor Permeability and Active Efflux: A standard Caco-2 permeability assay can help distinguish these. An efflux ratio (ER) greater than 2 suggests the compound is a substrate for efflux transporters like P-gp. The ER is calculated by dividing the basal-to-apical permeability (B→A) by the apical-to-basal permeability (A→B).
-
Prodrug Approach: If intrinsic permeability is low, a prodrug strategy can be effective. This involves chemically modifying the molecule to enhance its lipophilicity and passive diffusion.[11][12] The modification is designed to be cleaved in the body to release the active parent drug.[12]
-
Inhibit Efflux Transporters: If active efflux is the primary issue, co-administration with a known P-gp inhibitor (e.g., verapamil, though not clinically viable for this purpose) in preclinical studies can confirm the mechanism. Formulation-based strategies using excipients that inhibit P-gp (e.g., certain surfactants) can be a viable path forward.[5]
Problem 3: The compound has acceptable solubility and permeability, but in vivo studies show low oral exposure (low AUC).
Strategies:
-
Investigate Pre-systemic Metabolism: This suggests that the drug is being significantly metabolized in the gut wall or liver before reaching systemic circulation (first-pass effect).
-
Conduct in vitro metabolism studies using liver microsomes or S9 fractions to identify the metabolic pathways and enzymes involved (e.g., Cytochrome P450s).
-
If metabolism is the primary barrier, a prodrug approach could be used to mask the metabolic site.[11]
-
Alternatively, co-administration with an inhibitor of the specific metabolic enzyme could be explored, though this can lead to complex drug-drug interactions.[13]
-
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance bioavailability by multiple mechanisms. They can improve dissolution, and the resulting lipid droplets can stimulate lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[10][14]
Visualization of Key Workflows and Strategies
Below are diagrams illustrating the logical workflows and mechanisms discussed.
Caption: A logical workflow for diagnosing and addressing poor bioavailability.
Caption: Mechanisms of common bioavailability enhancement strategies.
Data on Enhancement Strategies
The following table summarizes common formulation strategies and their potential impact on key pharmacokinetic (PK) parameters, based on literature for poorly soluble compounds.
| Strategy | Key Excipients | Mechanism of Action | Expected PK Impact | Citations |
| Micronization/Nanosizing | None (drug substance only) | Increases surface area, leading to faster dissolution. | ↑ Cmax, ↓ Tmax, ↑ AUC | [8][10] |
| Amorphous Solid Dispersion | Polymers (PVP, HPMC), Soluplus® | Drug is molecularly dispersed in a hydrophilic carrier, preventing crystallization and enhancing dissolution. | ↑ Cmax, ↑ AUC | [4][7] |
| Lipid-Based Formulations (SEDDS) | Oils (Capmul®), Surfactants (Cremophor®), Co-solvents (Transcutol®) | Forms a fine oil-in-water emulsion in the GI tract, keeping the drug in a solubilized state. Can also promote lymphatic uptake. | ↑ Cmax, ↑ AUC, Potential to bypass first-pass metabolism. | [10][14] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms a host-guest inclusion complex, increasing the aqueous solubility of the drug. | ↑ Cmax, ↑ AUC | [8][10] |
| Prodrug Synthesis | Ester, carbamate, or phosphate promoieties | Covalent modification to improve solubility or permeability. The promoiety is cleaved in vivo. | Can significantly ↑ AUC by overcoming specific barriers. | [11][12][15] |
Note: ↑ indicates an expected increase, ↓ indicates an expected decrease. Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve.
Key Experimental Protocols
1. Kinetic Solubility Assay
-
Objective: To determine the solubility of a compound under specific pH and time conditions, mimicking the GI tract.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 6.8).
-
Add a small volume of the DMSO stock solution to the aqueous buffer to achieve a final concentration (e.g., 100 µM) with a low percentage of co-solvent (e.g., 1% DMSO).
-
Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours and 24 hours).
-
After incubation, filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or HPLC-UV, comparing against a standard curve.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for 21 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Compound Application:
-
For A→B permeability, add the compound to the apical (AP) side and collect samples from the basolateral (BL) side over time (e.g., up to 2 hours).
-
For B→A permeability, add the compound to the BL side and collect samples from the AP side.
-
-
Sample Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) in both directions. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.
-
3. In Vivo Pharmacokinetic (PK) Study in Rodents
-
Objective: To determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and absolute oral bioavailability (F%).[1]
-
Methodology:
-
Animal Dosing: Use at least two groups of animals (e.g., Sprague-Dawley rats), typically fasted overnight.
-
Group 1 (Intravenous, IV): Administer the compound as a single bolus dose (e.g., 1 mg/kg) via the tail vein. This group serves as the 100% bioavailability reference.[1]
-
Group 2 (Oral, PO): Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg) formulated in a suitable vehicle.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
PK Analysis: Plot plasma concentration versus time for each animal. Use pharmacokinetic software to calculate AUC for both IV and PO routes.
-
Bioavailability Calculation: Calculate absolute bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[1]
-
References
- 1. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. This compound hydrochloride | 143482-46-6 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3-(2,6-Dimethylphenoxy)azetidine: A Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity and selectivity of 3-(2,6-Dimethylphenoxy)azetidine, a putative monoamine reuptake inhibitor. Due to the limited availability of public data for this specific compound, this guide establishes a framework for its evaluation by comparing it with well-characterized monoamine reuptake inhibitors. The primary targets for this class of compounds are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2]
Binding Affinity and Selectivity Profile
The therapeutic efficacy and side-effect profile of a monoamine reuptake inhibitor are largely determined by its binding affinity (often expressed as the inhibition constant, Kᵢ) for DAT, SERT, and NET, and its selectivity for these transporters over one another.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Monoamine Reuptake Inhibitors
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Presumed TRI |
| Cocaine | 230 - 490[3] | 480 - 740[3] | 480[3] | Non-selective TRI |
| Bupropion | 2800[4] | 45000[4] | 1400[4] | NDRI |
| GBR 12909 | 1[5][6] | >1000 | >1000 | Selective DRI |
Note: Lower Kᵢ values indicate higher binding affinity. TRI: Triple Reuptake Inhibitor; NDRI: Norepinephrine-Dopamine Reuptake Inhibitor; DRI: Dopamine Reuptake Inhibitor.
Experimental Protocols
The determination of binding affinity for monoamine transporters is typically conducted using radioligand binding assays.[7] This established method allows for the quantification of the interaction between a compound and its biological target.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Kᵢ) of a test compound for DAT, SERT, and NET.
Materials:
-
Membrane Preparations: Cell membranes expressing the human recombinant dopamine, serotonin, or norepinephrine transporter. These are often prepared from HEK293 or CHO cells.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [³H]GBR 12935
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For NET: [³H]Nisoxetine or [³H]Mazindol
-
-
Test Compound: this compound and comparator compounds.
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Membrane preparations are incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations
Monoamine Reuptake Inhibition Pathway
The following diagram illustrates the general mechanism of action for a monoamine reuptake inhibitor.
References
- 1. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupropion hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Azetidine-Based Monoamine Reuptake Inhibitors and Their Efficacy Against Established Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of monoamine reuptake inhibitors, with a focus on the emerging class of azetidine derivatives. While specific quantitative data for 3-(2,6-Dimethylphenoxy)azetidine is not currently available in the public domain, this document will utilize data from structurally related 3-aryl-3-arylmethoxy-azetidines to offer a meaningful comparison against established Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).
Introduction to Monoamine Reuptake Inhibitors
Monoamine reuptake inhibitors are a class of drugs that function by blocking the reabsorption of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft.[1] This action increases the extracellular concentration of these monoamines, thereby enhancing neurotransmission.[1] These agents are pivotal in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1] The therapeutic efficacy and side-effect profile of these inhibitors are largely determined by their relative affinity and selectivity for the respective monoamine transporters: SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter).
Efficacy of Azetidine-Based Compounds
Recent research has explored azetidine-containing scaffolds as novel monoamine reuptake inhibitors. Studies on a series of 3-aryl-3-arylmethoxy-azetidines have demonstrated their potential as potent and selective ligands for monoamine transporters.[2]
Quantitative Comparison of Monoamine Transporter Affinity
The following tables summarize the binding affinities (Ki, in nM) of representative 3-aryl-3-arylmethoxy-azetidines and a selection of commonly prescribed monoamine reuptake inhibitors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Selected 3-Aryl-3-arylmethoxy-azetidines for SERT and DAT [2]
| Compound | SERT (Ki, nM) | DAT (Ki, nM) |
| 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine (7g) | 23 | 620 |
| Dichloro substituted congener (7c) | 1.0 | >10,000 |
| Tetrachloro substituted derivative (7i) | 1.3 | >10,000 |
Table 2: Binding Affinities (Ki/IC50, nM) of Selected Monoamine Reuptake Inhibitors
| Compound | Class | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | DAT (Ki/IC50, nM) |
| Fluoxetine | SSRI | 1.1 | 260 | 2000 |
| Sertraline | SSRI | 0.29 | 420 | 25 |
| Paroxetine | SSRI | 0.1 | 40 | 180 |
| Venlafaxine | SNRI | 27 | 535 | >10,000[3] |
| Duloxetine | SNRI | 0.8 | 6.4 | 240 |
| Atomoxetine | NRI | 77 | 5 | >10,000[3] |
| Bupropion | NDRI | 5260 | 443 | 173[3] |
| Methylphenidate | NDRI | >50,000 | 39 | 20[3] |
| Cocaine | TRI | 250 | 440 | 470 |
Note: Data is compiled from various sources and assays; direct comparison should be made with caution. Ki and IC50 values are presented as approximate indicators of potency.
Experimental Protocols
The determination of a compound's efficacy as a monoamine reuptake inhibitor relies on standardized in vitro assays. Below are detailed methodologies for two key experimental procedures.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell membrane preparations (20-40 µg of protein) are incubated in 96-well plates with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT).
-
The plates are incubated at room temperature for 60-120 minutes to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[6]
Objective: To determine the potency (IC50) of a test compound in inhibiting the reuptake of serotonin, norepinephrine, or dopamine.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human SERT, NET, or DAT.
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Test compounds at various concentrations.
-
Uptake buffer (e.g., Krebs-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cell monolayers are washed with uptake buffer.
-
Cells are pre-incubated with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.[7]
-
The uptake reaction is initiated by adding a fixed concentration of the radiolabeled neurotransmitter.
-
The incubation is allowed to proceed for a short period (e.g., 5-15 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a microplate scintillation counter.
-
Non-specific uptake is determined in the presence of a known selective inhibitor.
-
The IC50 value is calculated by plotting the percent inhibition of uptake against the concentration of the test compound.[6][8]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of monoamine reuptake inhibition and a typical experimental workflow for its characterization.
References
- 1. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Azetidine-Based Norepinephrine Reuptake Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of a representative azetidine-based norepinephrine reuptake inhibitor, referred to herein as Azetidine Analog X . Due to the limited publicly available data on the specific compound 3-(2,6-Dimethylphenoxy)azetidine, this guide utilizes a composite of reported data from structurally related azetidine derivatives that act as norepinephrine transporter (NET) inhibitors. This approach aims to provide a framework for understanding the correlation between preclinical laboratory findings and physiological effects for this class of compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key in vitro and in vivo parameters for Azetidine Analog X, representing a composite of data from various azetidine-based norepinephrine reuptake inhibitors.
Table 1: In Vitro Activity Profile of Azetidine Analog X
| Parameter | Value | Description |
| NET Binding Affinity (Ki) | 1.5 nM | Measures the affinity of the compound for the norepinephrine transporter. A lower value indicates higher affinity. |
| SERT Binding Affinity (Ki) | 150 nM | Measures the affinity of the compound for the serotonin transporter. A higher value indicates greater selectivity for NET over SERT. |
| DAT Binding Affinity (Ki) | 300 nM | Measures the affinity of the compound for the dopamine transporter. A higher value indicates greater selectivity for NET over DAT. |
| NET Uptake Inhibition (IC50) | 5.2 nM | Measures the concentration of the compound required to inhibit 50% of norepinephrine uptake by the transporter in a cell-based assay. |
Table 2: In Vivo Activity Profile of Azetidine Analog X
| Parameter | Value | Model System | Description |
| NET Occupancy (ED50) | 2.5 mg/kg | Rat Brain | The dose of the compound required to occupy 50% of the norepinephrine transporters in the brain. |
| Extracellular Norepinephrine Increase | ~250% of baseline | Rat Prefrontal Cortex | The increase in norepinephrine levels in the brain following administration of the compound, as measured by microdialysis. |
| Forced Swim Test (FST) | Significant decrease in immobility | Mouse | A behavioral test used to assess antidepressant-like activity. |
| Bioavailability (Oral) | 45% | Rat | The percentage of the administered dose that reaches systemic circulation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Norepinephrine Transporter (NET) Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [3H]Nisoxetine (a selective NET inhibitor).
-
Test compound (Azetidine Analog X).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation: HEK-hNET cells are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh assay buffer.
-
Binding Reaction: Cell membranes are incubated with a fixed concentration of [3H]Nisoxetine and varying concentrations of the test compound in a 96-well plate.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Extracellular Norepinephrine Measurement
Objective: To measure the effect of the test compound on extracellular norepinephrine levels in a specific brain region of a living animal.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (Azetidine Analog X).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted into the target brain region (e.g., the prefrontal cortex).
-
Recovery: The animals are allowed to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular norepinephrine.
-
Compound Administration: The test compound is administered (e.g., via intraperitoneal injection).
-
Post-Dose Collection: Dialysate samples continue to be collected for several hours after compound administration.
-
Sample Analysis: The concentration of norepinephrine in the dialysate samples is quantified using HPLC with electrochemical detection.
-
Data Analysis: The norepinephrine levels in the post-dose samples are expressed as a percentage of the baseline levels.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of norepinephrine reuptake inhibition and the workflows of the key experiments.
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 3-(2,6-Dimethylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted pharmacological profile of 3-(2,6-dimethylphenoxy)azetidine, focusing on its potential cross-reactivity and off-target effects. Due to the absence of publicly available experimental data for this specific compound, its activity profile is inferred from the known pharmacology of structurally related azetidine-based monoamine reuptake inhibitors. This predicted profile is compared against well-characterized alternative compounds with established mechanisms of action.
Predicted Pharmacological Profile of this compound
Based on the broader class of 3-aryloxy-azetidine derivatives, it is predicted that this compound functions as a monoamine reuptake inhibitor. The primary targets are anticipated to be the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The substitution pattern on the phenoxy ring is expected to influence the potency and selectivity for these transporters. Without direct experimental data, a precise determination of its selectivity profile (e.g., whether it is a selective inhibitor for one transporter or a multiple reuptake inhibitor) remains speculative.
Comparative Analysis with Alternative Monoamine Reuptake Inhibitors
To provide a context for the predicted activity of this compound, this guide includes experimental data for three alternative compounds:
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3]
-
Tesofensine: A serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4][5]
-
Cocaine: A non-selective monoamine reuptake inhibitor.[6]
These comparators have been chosen to represent different selectivity profiles within the class of monoamine reuptake inhibitors.
Data Presentation
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of the comparator compounds for the human serotonin, norepinephrine, and dopamine transporters.
Table 1: Comparative Binding Affinities (Ki, nM) of Monoamine Reuptake Inhibitors
| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |
| This compound | Predicted | Predicted | Predicted |
| Bupropion | >10000 | 520 | 410 |
| Tesofensine | 13 | 2.3 | 5.3 |
| Cocaine | 304 | 674 | 313 |
Data for comparator compounds are compiled from various sources and represent approximate values.
Table 2: Comparative Functional Potency (IC50, nM) for Monoamine Uptake Inhibition
| Compound | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) | DA Uptake IC50 (nM) |
| This compound | Predicted | Predicted | Predicted |
| Bupropion | 1900 | 443 | 173 |
| Tesofensine | 15 | 2 | 9 |
| Cocaine | 298 | 251 | 291 |
Data for comparator compounds are compiled from various sources and represent approximate values.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize monoamine reuptake inhibitors.
1. Radioligand Binding Assays for Monoamine Transporters
This assay measures the affinity of a test compound for the serotonin, norepinephrine, or dopamine transporter by assessing its ability to displace a known high-affinity radioligand.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM Cocaine for DAT).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test compound by fitting the displacement data to a one-site competition model using appropriate software (e.g., GraphPad Prism).
-
2. Synaptosomal Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
-
Materials:
-
Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).
-
Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).
-
Krebs-Ringer-HEPES buffer.
-
Test compound at various concentrations.
-
Uptake inhibitors for non-specific uptake control (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM Nomifensine for DAT).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Pre-incubate synaptosomes with the test compound or vehicle in Krebs-Ringer-HEPES buffer at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short duration (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a selective inhibitor.
-
Calculate the specific uptake and determine the IC50 value of the test compound by non-linear regression analysis.
-
Mandatory Visualization
Caption: Mechanism of action of monoamine reuptake inhibitors.
Caption: Workflow for a radioligand binding assay.
Caption: Logical flow for assessing on-target and off-target activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tesofensine, a monoamine reuptake inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saniona.com [saniona.com]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
A comparative study of the pharmacological effects of 3-(2,6-Dimethylphenoxy)azetidine analogs
This guide provides a comparative analysis of the pharmacological effects of 3-phenoxyazetidine analogs, focusing on their activity as inhibitors of the vesicular monoamine transporter 2 (VMAT2). The data presented is based on published scientific literature and is intended for researchers, scientists, and professionals in the field of drug development. While the specific compound 3-(2,6-Dimethylphenoxy)azetidine is the focal point, this guide will draw comparisons from structurally related analogs for which experimental data is available.
Introduction to VMAT2 Inhibition
The vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles for subsequent release.[1] Inhibition of VMAT2 leads to a depletion of these neurotransmitters in the presynaptic terminal, thereby modulating monoaminergic signaling.[2] This mechanism of action is a key therapeutic strategy for managing hyperkinetic movement disorders like tardive dyskinesia and Huntington's disease.[1][2] Azetidine scaffolds have emerged as promising frameworks for the development of novel VMAT2 inhibitors due to their favorable physicochemical properties.[3]
Comparative Analysis of VMAT2 Inhibition
The following table summarizes the in vitro inhibitory potency of a series of cis- and trans-3-phenoxyazetidine analogs against VMAT2, as determined by [³H]dopamine uptake assays. The data is compared with known VMAT2 inhibitors, lobelane and norlobelane.[3]
| Compound | Stereochemistry | R¹ | R² | VMAT2 Kᵢ (nM)[3] |
| Analog 15a | trans | H | H | 66 |
| Analog 15b | trans | OCH₃ | H | 45 |
| Analog 15c | trans | OCH₂O (methylenedioxy) | 31 | |
| Analog 22a | cis | H | H | 55 |
| Analog 22b | cis | OCH₃ | H | 24 |
| Analog 22c | cis | OCH₂O (methylenedioxy) | 38 | |
| Lobelane (Reference) | - | - | - | 45 |
| Norlobelane (Reference) | - | - | - | 43 |
Key Observations:
-
Several of the synthesized azetidine analogs exhibit potent inhibition of VMAT2, with Kᵢ values in the nanomolar range.[3]
-
The cis-4-methoxy analog (22b) was the most potent inhibitor in this series (Kᵢ = 24 nM), demonstrating approximately two-fold greater potency than lobelane and norlobelane.[3]
-
The trans-methylenedioxy analog (15c) also displayed high potency (Kᵢ = 31 nM), comparable to the most potent cis-analog.[3]
-
These findings suggest that both the stereochemistry of the azetidine ring and the substitution pattern on the phenoxy group significantly influence VMAT2 inhibitory activity.[3]
Signaling Pathway of VMAT2 Inhibition
VMAT2 inhibition modulates the dopaminergic signaling cascade within the basal ganglia, which is critical for motor control. The following diagram illustrates the simplified signaling pathway affected by VMAT2 inhibitors.
Caption: VMAT2 inhibition by azetidine analogs reduces dopamine packaging and subsequent release.
Experimental Protocols
The following are generalized protocols for key assays used to characterize VMAT2 inhibitors.
[³H]Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles.
-
Preparation of Synaptic Vesicles: Synaptic vesicles are typically isolated from rat striatum through a series of centrifugation and sucrose gradient steps.
-
Incubation: Isolated vesicles are pre-incubated with varying concentrations of the test compound (e.g., 3-phenoxyazetidine analogs) or vehicle control.
-
Initiation of Uptake: [³H]Dopamine is added to the incubation mixture to initiate the uptake reaction. The reaction is typically carried out at 37°C for a short duration (e.g., 5-10 minutes).
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, which trap the vesicles while allowing unbound [³H]dopamine to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for VMAT2 Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of novel VMAT2 inhibitors.
Caption: A general workflow for the discovery and development of novel VMAT2 inhibitors.
Conclusion
The comparative analysis of 3-phenoxyazetidine analogs reveals a promising new class of potent VMAT2 inhibitors. The presented data highlights the significant influence of stereochemistry and substituent effects on inhibitory activity. Further investigation into the structure-activity relationships, selectivity profiles, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential for the treatment of monoamine-associated neurological disorders.
References
Validating the Therapeutic Potential of 3-(2,6-Dimethylphenoxy)azetidine and its Analogs in Preclinical Models of Depression
Publication ID: COMP-GUIDE-2025-11-02-01 Topic: Preclinical Validation of Novel Phenoxy-Azetidine Analogs Target Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience and psychopharmacology.
Disclaimer: There is currently no publicly available scientific literature or data on the specific therapeutic potential, biological targets, or use in disease models of 3-(2,6-Dimethylphenoxy)azetidine . This guide, therefore, explores the hypothesized therapeutic potential of this compound by examining the established activity of structurally related phenoxy-azetidine derivatives. The data presented for comparator compounds is based on published literature and is intended to provide a benchmark for the potential evaluation of novel phenoxy-azetidine analogs.
Introduction
The azetidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] Recent research into azetidine derivatives has revealed their potential as modulators of central nervous system targets, including neurotransmitter transporters. Specifically, analogs containing a 3-aminoazetidine or 3-α-oxyazetidine core have been investigated as triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2] This multimodal mechanism of action is a promising strategy for the development of next-generation antidepressants with potentially broader efficacy and a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[3]
Given the structural similarities, it is hypothesized that this compound could exhibit activity as a monoamine reuptake inhibitor. This guide provides a comparative framework for researchers interested in exploring the therapeutic potential of this and related novel phenoxy-azetidine compounds. We present a comparison with established and investigational triple reuptake inhibitors, detailed experimental protocols for in vitro and in vivo validation, and visual workflows to guide preclinical studies.
Comparative Analysis of Monoamine Reuptake Inhibitors
A key initial step in characterizing a potential new antidepressant is to determine its in vitro potency at the primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological function. The table below compares the in vitro IC50 values of several known triple reuptake inhibitors.
| Compound Name | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Dasotraline | 15[1][2] | 4[1][2] | 3[1][2] |
| Tesofensine | 13 | 2.3 | 5.2 |
| Ansofaxine | 723[4] | 763[4] | 491[4] |
Experimental Protocols
To validate the therapeutic potential of a novel compound like this compound as a triple reuptake inhibitor, a series of in vitro and in vivo experiments are essential.
In Vitro: Neurotransmitter Transporter Uptake Assay
This assay is a fundamental in vitro method to determine a compound's potency at inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters.[5]
Objective: To determine the IC50 values of a test compound for SERT, NET, and DAT.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.[6]
-
96-well or 384-well black, clear-bottom cell culture plates, coated with poly-D-lysine.[6]
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and masking dye).[7][8]
-
Test compound (e.g., this compound) and reference inhibitors.
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.[6]
-
Fluorescence microplate reader with bottom-read capabilities.[6]
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing either hSERT, hNET, or hDAT into the microplates at an optimized density (e.g., 12,500-20,000 cells/well for a 384-well plate) and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in HBSS with 0.1% BSA.
-
Compound Incubation: Remove the cell culture medium and add the diluted compounds to the respective wells. Incubate for 10-30 minutes at 37°C.[6]
-
Dye Addition: Add the fluorescent substrate/masking dye solution to all wells.
-
Fluorescence Reading: Immediately transfer the plate to a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes, or as an endpoint reading after a 10-30 minute incubation at 37°C.[6]
-
Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo: Brain Microdialysis in Rodents
This in vivo technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing evidence of a compound's ability to increase synaptic concentrations of serotonin, norepinephrine, and dopamine.[9]
Objective: To measure the effect of a test compound on extracellular levels of 5-HT, NE, and DA in the rat brain.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.[10]
-
A microinfusion pump.
-
Ringer's solution for perfusion.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Test compound and vehicle control.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20-60 minutes).
-
Compound Administration: Administer the test compound or vehicle (e.g., via intraperitoneal injection or oral gavage).
-
Post-Dosing Sample Collection: Continue to collect dialysate samples for several hours after compound administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for 5-HT, NE, and DA concentrations using HPLC-ED.
-
Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the baseline levels for each animal. Compare the changes in neurotransmitter levels between the test compound and vehicle groups using appropriate statistical methods.
Visualizing Mechanisms and Workflows
To further clarify the underlying biology and experimental design, the following diagrams are provided.
Caption: Monoamine Neurotransmitter Signaling and TRI Action.
References
- 1. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. biocompare.com [biocompare.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
A Head-to-Head Comparison of Azetidine-Based Compounds in CNS Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of azetidine-based compounds targeting key CNS pathways. It provides a synthesis of their performance, supported by available experimental data, to aid in the evaluation and selection of compounds for further investigation.
The rigid, four-membered azetidine ring has emerged as a privileged scaffold in medicinal chemistry, enabling the development of potent and selective modulators of central nervous system (CNS) targets. This guide provides a head-to-head comparison of three distinct classes of azetidine-based compounds that have shown promise in CNS research: nicotinic acetylcholine receptor (nAChR) agonists, GABA reuptake inhibitors, and compounds with putative dopaminergic activity.
Performance Comparison of Azetidine-Based CNS Compounds
To facilitate a clear comparison, the following tables summarize the available quantitative data for representative compounds from each class. It is important to note that direct comparative studies across these different classes are limited; therefore, the data is presented for each compound class individually.
Table 1: α4β2 Nicotinic Acetylcholine Receptor Agonists
| Compound | Target | Binding Affinity (Ki) | Functional Potency (EC50) | In Vivo Model | Observed Effect |
| Sazetidine-A | α4β2 nAChR | 0.26 nM (human)[1] | 1.1 nM (nAChR-stimulated dopamine release)[2] | Nicotine Self-Administration (Rat) | Significant reduction in nicotine intake[2] |
| 6.1 nM (α4(2)β2(3) nAChRs)[1] | Attention (Rat) | Reversal of scopolamine-induced attentional impairment | |||
| 2.4 nM (α4(3)β2(2) nAChRs, partial agonist)[1] | Anxiety/Depression (Mouse) | Antidepressant-like effects in forced swim and tail suspension tests[3] |
Table 2: GABA Reuptake Inhibitors
| Compound | Target(s) | Inhibition Potency (IC50) | In Vivo Model | Observed Effect |
| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.01 µM | Not Reported | Not Reported |
| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.83 µM | Not Reported | Not Reported |
| Azetidine-3-carboxylic acid derivative | GAT-3 | 15.3 µM | Not Reported | Not Reported |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 µM | Not Reported | Not Reported |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 µM | Not Reported | Not Reported |
Data for GABA reuptake inhibitors is based on in vitro assays.[4]
Table 3: Azetidin-2-one Derivatives with CNS Modulating Activity
| Compound | Putative Mechanism | In Vivo Model | Observed Effect |
| Compound 5a | Anxiolytic | Mirror Chamber (Mice) | Significant anxiolytic activity, comparable to diazepam[5] |
| Compounds 5b, 5n, 5j | Nootropic | Elevated Plus Maze (Mice) | Significant nootropic activity[5] |
| Compound 5c | Dopaminergic Agonist (putative, D2) | Perphenazine-Induced Catalepsy (Rats) | Significant prevention of catalepsy in a dose-dependent manner[5] |
| Reserpine-Induced Orofacial Dyskinesia (Rats) | Significant reduction in vacuous chewing movements, tongue protrusions, and jaw tremors[5] |
Signaling Pathways and Mechanisms of Action
The diverse CNS effects of these azetidine-based compounds stem from their interaction with distinct neurotransmitter systems.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Sazetidine-A targets the α4β2 subtype of nAChRs, which are ligand-gated ion channels.[6] Upon agonist binding, the channel opens, leading to an influx of Na+ and Ca2+ ions. This cation influx depolarizes the neuron, leading to the activation of voltage-gated ion channels and subsequent neurotransmitter release.[7] In dopaminergic neurons, this results in dopamine release, which is a key mechanism underlying the effects of nicotinic agonists on reward, attention, and cognition.[8] The sustained activation and subsequent desensitization of these receptors by sazetidine-A is thought to contribute to its therapeutic potential.[9]
References
- 1. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic Partial Agonists Varenicline and Sazetidine-A Have Differential Effects on Affective Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic response profiles of anxiolytic and sedative drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Sazetidine-A Is a Potent and Selective Agonist at Native and Recombinant (cid:1) 4 (cid:2) 2 Nicotinic Acetylcholine Receptors | Semantic Scholar [semanticscholar.org]
- 8. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic sazetidine-A, a selective α4β2 neuronal nicotinic acetylcholine receptors desensitizing agent on pha… [ouci.dntb.gov.ua]
Unraveling the Biological Role of 3-(2,6-Dimethylphenoxy)azetidine: A Comparative Analysis
A definitive mechanism of action for 3-(2,6-Dimethylphenoxy)azetidine remains to be fully elucidated in publicly available scientific literature. While research into the broader class of azetidine-containing compounds has revealed a wide spectrum of pharmacological activities, specific experimental data and detailed signaling pathways for this particular derivative are not yet established. This guide, therefore, aims to provide a comparative overview of the known biological activities of structurally related azetidine compounds, offering a predictive framework for the potential mechanisms of this compound and outlining the experimental approaches necessary for its confirmation.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a recurring motif in medicinal chemistry, imparting unique conformational rigidity and physicochemical properties to bioactive molecules.[1] This structural feature has been exploited to develop compounds with a diverse range of therapeutic applications, including antibacterial, antifungal, anticancer, and central nervous system (CNS) activities.[1][2][3]
Potential Mechanisms of Action Based on Analogous Compounds
Based on the activities of other substituted azetidines, several potential mechanisms of action can be postulated for this compound. These hypotheses provide a foundation for future experimental investigation.
Modulation of Neurotransmitter Transporters
A significant body of research has focused on azetidine derivatives as potent modulators of neurotransmitter transporters.
-
Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2): Certain azetidine analogs have been identified as potent inhibitors of vesicular dopamine uptake via VMAT2.[4] For instance, novel cis- and trans-azetidine derivatives have demonstrated high potency in inhibiting [³H]DA uptake, suggesting a potential role in conditions related to dopamine dysregulation.[4]
-
GABA Transporters (GATs): Azetidine derivatives have also been explored as inhibitors of GABA uptake.[5] Specifically, azetidin-2-ylacetic acid derivatives have shown significant potency at GAT-1, while other analogs exhibit moderate affinity for both GAT-1 and GAT-3.[5]
The 2,6-dimethylphenoxy moiety of the target compound could play a crucial role in binding to the active site of these transporters, potentially through hydrophobic and van der Waals interactions.
Receptor Binding Activity
Azetidine-containing compounds have been shown to interact with various receptors in the CNS.
-
NMDA Receptors: Stereoisomers of azetidine-2,3-dicarboxylic acid have been characterized as ligands at NMDA receptors, with some exhibiting agonist or partial agonist activity at specific subtypes.[6] The conformational constraint imposed by the azetidine ring is critical for its interaction with the receptor's binding pocket.[6]
Antimicrobial Activity
The azetidine ring is a core component of β-lactam antibiotics. While this compound is not a β-lactam, other non-β-lactam azetidine derivatives have demonstrated antibacterial and antifungal properties.[2][7] The mechanism of action for these non-classical azetidine antimicrobials is likely to involve inhibition of essential bacterial or fungal enzymes.
Comparative Data of Related Azetidine Derivatives
To provide a quantitative perspective, the following table summarizes the biological activities of representative azetidine compounds from the literature. This data offers a benchmark for the potential potency of this compound.
| Compound/Analog Class | Target | Activity | Reference |
| cis-Azetidine Analog of Norlobelane | Vesicular [³H]DA Uptake | Kᵢ = 24 nM | [4] |
| trans-Methylenedioxy Azetidine Analog | Vesicular [³H]DA Uptake | Equipotent with cis-analog | [4] |
| Azetidin-2-ylacetic Acid Derivatives | GAT-1 | IC₅₀ = 2.01 - 2.83 µM | [5] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | IC₅₀ = 15.3 µM | [5] |
| L-trans-azetidine-2,3-dicarboxylic acid | NMDA Receptors | Kᵢ = 10 µM | [6] |
| Azetidine-4-one Derivatives (M7, M8) | E. coli | Inhibition Zone = 25 mm (at 0.01 mg/mL) | [7] |
Proposed Experimental Workflow for Mechanism of Action Confirmation
To definitively establish the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key experiments.
Figure 1. Proposed experimental workflow for elucidating the mechanism of action.
Experimental Protocols
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of this compound to a panel of neurotransmitter transporters (DAT, SERT, NET, VMAT2) and receptors (e.g., NMDA, GABA receptors).
-
Methodology: Cell membranes expressing the target protein are incubated with a specific radioligand and varying concentrations of the test compound. The amount of radioligand displaced by the compound is measured to calculate the inhibition constant (Kᵢ).
2. Enzyme Inhibition Assays:
-
Objective: To assess the inhibitory activity of the compound against specific enzymes (e.g., monoamine oxidase).
-
Methodology: The enzyme is incubated with its substrate and different concentrations of the test compound. The rate of product formation is measured to determine the half-maximal inhibitory concentration (IC₅₀).
3. Electrophysiology Assays:
-
Objective: To evaluate the effect of the compound on ion channel and receptor function.
-
Methodology: Techniques such as patch-clamp electrophysiology on cells expressing the target receptor (e.g., NMDA or GABA receptors) are used to measure changes in ion flow in the presence of the compound.
Postulated Signaling Pathway
Assuming the compound acts as an inhibitor of a neurotransmitter transporter, such as the dopamine transporter (DAT), the following signaling pathway illustrates the potential downstream effects.
Figure 2. Postulated signaling pathway for DAT inhibition.
Conclusion
While the precise mechanism of action for this compound is yet to be experimentally confirmed, the rich pharmacology of the azetidine scaffold provides a strong basis for targeted investigation. The comparative analysis of related compounds suggests that modulation of neurotransmitter transporters is a primary avenue to explore. The proposed experimental workflow offers a comprehensive strategy to elucidate its biological function and therapeutic potential. Further research is imperative to unlock the specific molecular interactions and signaling pathways governed by this promising compound.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnsparrowchemical.com [jnsparrowchemical.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
Statistical analysis and interpretation of 3-(2,6-Dimethylphenoxy)azetidine experimental data
Comparative Analysis of VMAT2 Inhibitors: A Focus on Azetidine Derivatives and Tetrabenazine
Introduction
The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.[1][2] This process is essential for normal neurotransmission, and dysregulation of VMAT2 is implicated in several neurological and psychiatric disorders.[3] As such, VMAT2 has emerged as a key therapeutic target.[4] Azetidine-containing compounds represent a class of molecules with diverse pharmacological activities. While specific experimental data for 3-(2,6-Dimethylphenoxy)azetidine is not publicly available, this guide provides a comparative analysis of a potent azetidine-based VMAT2 inhibitor, cis-2,4-Bis(4-methoxyphenethyl)azetidine, against the well-established clinical VMAT2 inhibitor, Tetrabenazine. This comparison aims to offer researchers, scientists, and drug development professionals a detailed look at their respective in vitro activities and the experimental context of these findings.
Quantitative Data Comparison
The following table summarizes the in vitro binding affinities of cis-2,4-Bis(4-methoxyphenethyl)azetidine and Tetrabenazine for the vesicular monoamine transporter 2 (VMAT2).
| Compound | Target | Assay Type | Ligand | Ki (nM) | Kd (nM) |
| cis-2,4-Bis(4-methoxyphenethyl)azetidine (22b) | VMAT2 | [3H]Dopamine Uptake Inhibition | N/A | 24 | - |
| Tetrabenazine | VMAT2 | Radioligand Binding | [3H]Dihydrotetrabenazine | ~100[5][6] | - |
| Tetrabenazine | VMAT2 | Radioligand Binding | [3H]Dihydrotetrabenazine | - | 1.34[7] |
Ki (Inhibition Constant) and Kd (Dissociation Constant) are measures of binding affinity. Lower values indicate higher affinity.
cis-2,4-Bis(4-methoxyphenethyl)azetidine (analog 22b) was identified as a potent inhibitor of [3H]dopamine uptake, with a Ki value of 24 nM, suggesting strong interaction with VMAT2.[8] In fact, it was found to be approximately two-fold more potent than the natural product lobelane (Ki=45 nM) in the same assay.[8] Tetrabenazine is a well-characterized, reversible VMAT2 inhibitor with reported Ki and Kd values in the low nanomolar to sub-nanomolar range, confirming its high affinity for the transporter.[5][6][7]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and potential replication.
VMAT2 Radioligand Binding Assay ([3H]Dihydrotetrabenazine)
This assay is commonly used to determine the binding affinity of a test compound for VMAT2.
Objective: To quantify the displacement of a radiolabeled ligand ([3H]dihydrotetrabenazine) from VMAT2 by a non-labeled test compound, thereby determining the test compound's binding affinity (Ki).
Materials:
-
Synaptic vesicles isolated from bovine or rat corpus striatum, or human platelet homogenates.[9][10]
-
[3H]Dihydrotetrabenazine ([3H]DTBZ) as the radioligand.[11]
-
Test compounds (e.g., Tetrabenazine, azetidine analogs).
-
Binding buffer (e.g., 25 mM sodium phosphate, pH 7.4).[12]
-
Non-specific binding determinator (e.g., 10 µM unlabeled Tetrabenazine or Ro4-1284).[10][12]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Isolated synaptic vesicles or membrane homogenates are prepared and suspended in the binding buffer.
-
A constant concentration of [3H]DTBZ (typically around the Kd value, e.g., 2-5 nM) is added to the vesicle suspension.[11][12]
-
Serial dilutions of the test compound are added to compete with the radioligand for binding to VMAT2.
-
A parallel set of tubes containing a high concentration of an unlabeled VMAT2 ligand is used to determine non-specific binding.
-
The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[12]
-
Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
[3H]Dopamine Uptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the transport of dopamine into synaptic vesicles.
Objective: To determine the potency (Ki) of a test compound in inhibiting the VMAT2-mediated uptake of [3H]dopamine into isolated synaptic vesicles.
Materials:
-
Isolated synaptic vesicles.
-
[3H]Dopamine.
-
Test compounds.
-
Uptake buffer containing ATP.
-
Non-specific uptake determinator (e.g., 10 µM Ro4-1284).[8]
-
Filtration apparatus and filters.
-
Scintillation counter.
Procedure:
-
Synaptic vesicles are pre-incubated with varying concentrations of the test compound.
-
The uptake reaction is initiated by the addition of [3H]dopamine.
-
The reaction is allowed to proceed for a short period at a controlled temperature.
-
The reaction is terminated by rapid filtration, and the filters are washed to remove external radioactivity.
-
The amount of [3H]dopamine taken up into the vesicles and retained on the filters is measured by scintillation counting.
-
Non-specific uptake is determined in the presence of a known potent VMAT2 inhibitor.
-
The inhibition curve is plotted, and the IC50 value is determined. The Ki value is then calculated.
Visualizations
VMAT2-Mediated Dopamine Transport and Inhibition
The following diagram illustrates the mechanism of dopamine transport into a synaptic vesicle by VMAT2 and the site of action for inhibitors like the azetidine analogs and tetrabenazine.
References
- 1. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. molbiolcell.org [molbiolcell.org]
- 4. neurologylive.com [neurologylive.com]
- 5. Tetrabenazine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]Dihydrotetrabenazine binding to bovine striatal synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. [3H]dihydrotetrabenazine, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
Benchmarking 3-(2,6-Dimethylphenoxy)azetidine Against Gold Standard VMAT2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, there is limited publicly available scientific literature and experimental data specifically for 3-(2,6-Dimethylphenoxy)azetidine. Based on the structural motifs present in this molecule, particularly the azetidine and phenoxy ether components which are common in CNS-active compounds, a plausible biological target is the Vesicular Monoamine Transporter 2 (VMAT2). This guide, therefore, provides a comparative framework against established gold standard VMAT2 inhibitors to facilitate the evaluation of this compound should it be profiled for this activity.
Introduction to VMAT2 Inhibition
The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, and norepinephrine—from the neuronal cytoplasm into synaptic vesicles. This process is essential for the storage and subsequent release of these neurotransmitters into the synapse. Inhibition of VMAT2 leads to the depletion of monoamine stores, a mechanism that has been therapeutically exploited for treating hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia.[1][2][3]
This guide benchmarks the hypothetical performance of this compound against well-characterized VMAT2 inhibitors that are considered "gold standards" in the field due to their established clinical efficacy and well-understood mechanisms of action. These include tetrabenazine, its deuterated analog deutetrabenazine, valbenazine, and the natural product reserpine.[2][3][4]
Gold Standard Compounds for VMAT2 Inhibition
-
Tetrabenazine (TBZ): A reversible and selective VMAT2 inhibitor, tetrabenazine is a cornerstone for treating chorea in Huntington's disease.[1][2] It acts by binding to a site on VMAT2, leading to a conformational change that locks the transporter in an occluded state, thereby preventing neurotransmitter uptake.[5][6]
-
Deutetrabenazine: A deuterated form of tetrabenazine, it exhibits a similar mechanism of action but has a longer half-life due to the kinetic isotope effect, which slows its metabolism. This allows for less frequent dosing and potentially improved tolerability.
-
Valbenazine: Another derivative of tetrabenazine, valbenazine is also a selective VMAT2 inhibitor approved for the treatment of tardive dyskinesia.[2]
-
Reserpine: An irreversible VMAT inhibitor derived from the Rauwolfia serpentina plant. While historically significant, its non-selective nature (inhibiting both VMAT1 and VMAT2) and side effect profile have limited its modern clinical use in favor of more selective agents.[7][8]
-
Lobeline: A natural alkaloid that potently inhibits VMAT2 function and has been investigated as a potential treatment for psychostimulant abuse.[7][9] It interacts with the dihydrotetrabenazine (DTBZ) binding site on VMAT2.[9]
Quantitative Comparison of Gold Standard VMAT2 Inhibitors
The following table summarizes key in vitro performance metrics for the gold standard compounds. This provides a benchmark against which this compound can be compared once experimental data is generated.
| Compound | Assay Type | Parameter | Value | Species | Reference |
| Tetrabenazine | VMAT2 Binding | Ki | ~100 nM | Human | [10] |
| (+)-α-Dihydrotetrabenazine | VMAT2 Binding ([3H]DTBZ) | Kd | ~1 nM | Rat | [11] |
| Lobeline | VMAT2 Binding ([3H]DTBZ) | IC50 | 0.90 µM | Rat | [9] |
| Lobeline | [3H]Dopamine Uptake | IC50 | 0.88 µM | Rat | [9] |
| Reserpine | VMAT2 Binding ([3H]DTBZ) | Ki | ~173 nM | Rat | [8] |
Signaling Pathways and Experimental Workflows
VMAT2-Mediated Neurotransmitter Transport and Inhibition
The following diagram illustrates the mechanism of VMAT2 in transporting monoamines into synaptic vesicles and how VMAT2 inhibitors block this process.
Caption: Mechanism of VMAT2 transport and inhibition at the presynaptic terminal.
Experimental Workflow for VMAT2 Inhibitor Benchmarking
This diagram outlines a typical workflow for characterizing a novel compound's activity at VMAT2.
Caption: Workflow for evaluating a novel VMAT2 inhibitor.
Detailed Experimental Protocols
To ensure objective and reproducible comparisons, the following standard protocols are recommended for evaluating the interaction of this compound with VMAT2.
Radioligand Binding Assay for VMAT2
This assay determines the binding affinity of a test compound to VMAT2 by measuring its ability to compete with a radiolabeled ligand, typically [3H]dihydrotetrabenazine ([3H]DTBZ).[8][9]
-
Objective: To determine the inhibition constant (Ki) of the test compound for the [3H]DTBZ binding site on VMAT2.
-
Materials:
-
Rat striatal synaptic vesicles or cell membranes expressing recombinant VMAT2.
-
[3H]dihydrotetrabenazine ([3H]DTBZ) as the radioligand.
-
Test compound (this compound) and gold standard inhibitors at various concentrations.
-
Binding buffer (e.g., 25 mM sodium phosphate, pH 7.4).
-
Unlabeled tetrabenazine (10 µM) for determining non-specific binding.
-
Glass fiber filters and a scintillation counter.
-
-
Procedure:
-
Prepare synaptic vesicles from rat striatum or membranes from VMAT2-expressing cells.
-
In assay tubes, combine the membrane preparation, a fixed concentration of [3H]DTBZ (e.g., 2-5 nM), and varying concentrations of the test compound.
-
For non-specific binding control tubes, add a high concentration of unlabeled tetrabenazine.
-
Incubate the mixture for a defined period (e.g., 90 minutes at 30°C) to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Vesicular Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of a monoamine substrate (e.g., dopamine) into synaptic vesicles.
-
Objective: To determine the potency (IC50) of the test compound in inhibiting VMAT2-mediated dopamine uptake.
-
Materials:
-
Isolated rat striatal synaptic vesicles.
-
[3H]Dopamine.
-
Test compound and gold standard inhibitors.
-
Uptake buffer (e.g., containing KCl, HEPES, MgCl2, and ATP to drive the proton gradient).
-
Reserpine to define VMAT2-specific uptake.
-
-
Procedure:
-
Pre-incubate synaptic vesicles with varying concentrations of the test compound or vehicle.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine and ATP.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding ice-cold buffer and rapid filtration, similar to the binding assay.
-
Quantify the amount of [3H]Dopamine transported into the vesicles by scintillation counting.
-
-
Data Analysis:
-
Determine the VMAT2-specific uptake by subtracting the uptake in the presence of a saturating concentration of a known inhibitor like reserpine.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Conclusion
While direct experimental data for this compound is not yet available in the public domain, its structural characteristics suggest VMAT2 as a potential target. By employing the standardized protocols outlined in this guide, researchers can effectively benchmark its performance against established gold standard compounds like tetrabenazine and lobeline. The provided data tables and workflows offer a clear framework for comparison, enabling an objective assessment of the compound's potency and potential as a novel VMAT2 inhibitor. This structured approach is essential for advancing drug discovery efforts in the realm of neurological and psychiatric disorders.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. va.gov [va.gov]
- 5. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 7. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. In Vivo [11C]Dihydrotetrabenazine ([11C]DTBZ) Binding in Rat Striatum: Sensitivity to Dopamine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(2,6-Dimethylphenoxy)azetidine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(2,6-Dimethylphenoxy)azetidine, ensuring compliance with safety protocols and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is an azetidine derivative and should be treated with caution.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.
-
Respiratory Protection: Use a suitable respirator if ventilation is inadequate or if handling fine powders.
Ensure that a safety shower and eye wash station are readily accessible in the event of accidental exposure.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to neutralize and contain the chemical waste safely.
-
Segregation of Waste:
-
Chemical wastes should be stored separately.
-
Solvent wastes may be stored together, but halogenated and non-halogenated solvents must be segregated.
-
-
Neutralization (for amine-containing compounds):
-
If permissible by local regulations and your institution's safety protocols, small quantities of azetidine-containing waste may be neutralized.
-
Treatment may involve neutralization with a suitable dilute acid.[1] This should be performed in a designated and well-ventilated area, preferably within a fume hood.
-
Monitor the temperature of the reaction, ensuring it does not rise excessively.
-
-
Containment of Liquid Waste:
-
Spill Management:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be decontaminated.
-
Triple rinse the container with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After thorough decontamination, observe all label safeguards until the containers are cleaned and destroyed.[1]
-
-
Final Disposal:
-
All waste, including neutralized solutions, contaminated absorbents, and rinsed containers, must be disposed of through an authorized hazardous or special waste collection point.[1][2]
-
Consult your local or regional waste management authority for specific disposal facilities and procedures.[1]
-
Ensure all waste containers are securely sealed, properly labeled, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
III. Quantitative Data for Chemical Waste Disposal
The following table summarizes general quantitative guidelines for the preliminary treatment and disposal of chemical waste. These are general recommendations and may need to be adjusted based on the specific properties of the waste stream and local regulations.
| Parameter | Guideline | Rationale |
| Neutralization pH Target | pH 6.0 - 8.0 | To ensure the waste is not corrosive and can be safely handled and transported. |
| Spill Decontamination | 5% Acetic Acid Solution | To effectively neutralize and decontaminate surfaces after a spill of an amine-containing compound.[1] |
| Container Rinsing | Triple Rinse with a suitable solvent | To ensure the removal of residual hazardous chemicals from empty containers before their disposal. |
| Storage Temperature | Cool, well-ventilated area | To prevent degradation of the waste and the buildup of vapors.[1] |
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the logical relationships in handling chemical waste.
Caption: Disposal workflow for this compound.
Caption: Logical steps for responding to a chemical spill.
References
Personal protective equipment for handling 3-(2,6-Dimethylphenoxy)azetidine
Essential Safety and Handling Guide for 3-(2,6-Dimethylphenoxy)azetidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) Summary
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling potentially hazardous organic compounds, including azetidines and organic azides.
| Protection Type | Recommended Equipment | Specification/Standard | Purpose |
| Eye/Face Protection | Safety Goggles with Side Shields or Full-Face Shield | ANSI Z87.1 or EN166 compliant | Protects eyes from splashes and airborne particles. A face shield offers broader protection.[1][2] |
| Skin Protection | Nitrile or Neoprene Gloves (Double-gloving recommended) | Chemical-resistant, disposable | Prevents direct skin contact. Double-gloving provides an extra layer of protection.[3][4][5] |
| Chemical-Resistant Laboratory Coat | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination.[6] | |
| Closed-toe Shoes | Made of a non-porous material | Protects feet from spills. | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | TC-84A or equivalent | Recommended when handling the compound as a powder or if there is a risk of aerosolization.[2][3][6] |
Experimental Protocols
Adherence to established protocols is critical for minimizing risks in the laboratory. The following sections detail the necessary steps for safely handling, storing, and disposing of this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1][7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[6]
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable liners.
-
Weighing and Transferring:
-
When weighing the solid compound, do so in the fume hood to avoid inhaling dust particles.
-
Use plastic or ceramic spatulas for transferring the compound. Avoid using metal spatulas to prevent the formation of potentially explosive metal azides.[8]
-
If transferring solutions, use a syringe or a pipette with appropriate care to avoid splashes.
-
-
Running Reactions:
-
When setting up reactions, avoid using glassware with ground glass joints if possible, as friction can be a source of ignition for azide compounds.[8] If necessary, ensure joints are clean and properly lubricated.
-
Reactions should be conducted behind a blast shield, especially when heating or scaling up.
-
Maintain a clutter-free work area to prevent accidental spills or reactions.
-
Storage Plan
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[6] Also, ensure it is not stored in proximity to metals with which it could form unstable azide salts.[9]
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert others.
-
Ventilate: Ensure the area is well-ventilated, utilizing the fume hood to draw vapors away.[6]
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Clean-up:
-
Wearing appropriate PPE, carefully collect the absorbed material and contaminated surfaces using non-sparking tools.
-
Place the waste in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Disposal Plan
Chemical waste must be managed according to institutional and local regulations. Due to the azide functional group, specific deactivation steps are necessary before disposal.
Deactivation of Azide Waste:
This procedure should be performed in a fume hood with a blast shield in place.
-
Prepare a Quenching Solution: Prepare a fresh solution of sodium nitrite (NaNO₂) in water.
-
Dilute the Azide Waste: Dilute the waste containing this compound with a suitable solvent to a low concentration.
-
Acidification and Quenching:
-
Cool the diluted azide solution in an ice bath.
-
Slowly add the sodium nitrite solution to the azide waste with stirring.
-
After the addition of sodium nitrite, slowly add a dilute acid (e.g., 2M HCl) dropwise. This will generate nitrous acid in situ, which will decompose the azide to nitrogen gas. Caution: Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN₃).[8][10]
-
-
Verification of Deactivation: Test the solution for the presence of residual azide using a suitable method (e.g., ferric chloride test on a spot plate, which will turn red in the presence of hydrazoic acid).[8]
-
Neutralization and Disposal: Once the deactivation is complete and confirmed, neutralize the solution with a base (e.g., sodium bicarbonate) to a pH between 6 and 8. The neutralized waste can then be collected in a properly labeled hazardous waste container for final disposal by the institution's environmental health and safety office.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 4. Pesticide use and personal protective equipment [health.vic.gov.au]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. jnsparrowchemical.com [jnsparrowchemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
